1-(2-Chlorophenyl)piperazine
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
1-(2-chlorophenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2/c11-9-3-1-2-4-10(9)13-7-5-12-6-8-13/h1-4,12H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWZDJIUQHUGFRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2057734 | |
| Record name | 1-(2-Chlorophenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2057734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39512-50-0 | |
| Record name | 1-(2-Chlorophenyl)piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39512-50-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Chlorophenyl)piperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039512500 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2-Chlorophenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2057734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-chlorophenyl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.510 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(2-Chlorophenyl)piperazine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QR3YBZ8V72 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Technical Guidance: Nomenclature and Identification of 1-(2-Chlorophenyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the chemical nomenclature and key identifiers for the compound 1-(2-Chlorophenyl)piperazine. It is intended to serve as a foundational reference for professionals engaged in chemical synthesis, pharmaceutical research, and drug development.
IUPAC Nomenclature
The formal systematic name for the compound, as established by the International Union of Pure and Applied Chemistry (IUPAC), is This compound [1]. This name is derived from its core chemical structure, which consists of a piperazine ring substituted at one of the nitrogen atoms with a 2-chlorophenyl group.
Nomenclature Breakdown:
-
Piperazine : Refers to the six-membered heterocyclic ring containing two nitrogen atoms at opposite positions (positions 1 and 4).
-
1- : Indicates that the substitution occurs on the first nitrogen atom of the piperazine ring.
-
(2-chlorophenyl) : Describes the substituent group, which is a phenyl (benzene) ring with a chlorine atom attached at the second carbon atom (the ortho position) relative to the point of attachment to the piperazine ring.
Chemical Identifiers and Properties
Accurate identification of chemical compounds is critical in research and development. The following table summarizes the key identifiers and physical properties for this compound and its commonly used hydrochloride salt.
| Identifier/Property | This compound (Free Base) | This compound Hydrochloride |
| CAS Number | 39512-50-0[1][2] | 41202-32-8 |
| Molecular Formula | C10H13ClN2[1][2] | C10H13ClN2 · HCl or C10H14Cl2N2[3] |
| Molecular Weight | 196.68 g/mol [1][2] | 233.14 g/mol [3] |
| InChI Key | PWZDJIUQHUGFRJ-UHFFFAOYSA-N[2] | GUTWDZXWTKMXPI-UHFFFAOYSA-N |
| SMILES String | C1CN(CCN1)C2=CC=CC=C2Cl[1] | Cl.c1ccccc1N2CCNCC2 |
| Appearance | Colorless to Light yellow clear liquid[4] | White solid/powder[5] |
| Melting Point | 152-154 °C[2] | 160-163 °C (decomposes)[5] |
| Boiling Point | 102-104 °C at 0.2 mm Hg[2] | Not applicable |
Structural Representation
The chemical structure of this compound dictates its chemical reactivity and biological activity. The following diagram illustrates the molecular architecture.
References
- 1. This compound | C10H13ClN2 | CID 415628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 39512-50-0 [chemicalbook.com]
- 3. 41202-32-8 CAS MSDS (this compound hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. This compound | 39512-50-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. This compound hydrochloride | 41202-32-8 [chemicalbook.com]
A Comprehensive Technical Guide to 1-(2-Chlorophenyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of 1-(2-Chlorophenyl)piperazine (oCPP), a substituted phenylpiperazine derivative of significant interest in medicinal chemistry and drug development. This document consolidates essential information on its chemical properties, synthesis, and pharmacology, with a focus on its role as a versatile intermediate in the creation of novel therapeutics. While specific pharmacological data for the ortho-substituted isomer is limited, this guide draws upon data from closely related analogs to provide insights into its potential biological activity.
Chemical and Physical Properties
This compound is a synthetic organic compound that is most commonly available as a hydrochloride salt to improve its stability and solubility. The key physicochemical properties of both the free base and the hydrochloride salt are summarized below.
| Property | This compound (Free Base) | This compound Hydrochloride |
| Synonyms | oCPP, N-(2-chlorophenyl)piperazine | oCPP HCl |
| CAS Number | 39512-50-0 | 41202-32-8 |
| Molecular Formula | C₁₀H₁₃ClN₂ | C₁₀H₁₃ClN₂ · HCl |
| Molecular Weight | 196.68 g/mol | 233.14 g/mol |
| Appearance | Colorless to light yellow clear liquid | White to off-white powder |
| Melting Point | Not available | 160-163 °C (decomposes) |
| Boiling Point | 102-104 °C at 0.2 mmHg | Not applicable |
| Solubility | Soluble in chloroform and methanol | More readily soluble in aqueous solutions |
Synthesis and Manufacturing
The synthesis of this compound and its hydrochloride salt is typically achieved through a multi-step process. While various proprietary methods exist, a common synthetic route involves the condensation of 2-chloroaniline with a piperazine precursor, followed by purification and, if desired, salt formation.
General Synthesis Workflow
A prevalent method for synthesizing arylpiperazines involves the reaction of an appropriately substituted aniline with bis(2-chloroethyl)amine hydrochloride. This reaction is typically carried out at an elevated temperature in a suitable solvent. The resulting crude product can then be purified and, if the hydrochloride salt is desired, treated with hydrochloric acid.
Caption: General synthesis workflow for this compound and its hydrochloride salt.
Experimental Protocol: Deprotection to form this compound Hydrochloride
The final step in some synthetic routes involves the removal of a protecting group, such as a tert-butoxycarbonyl (Boc) group, to yield the hydrochloride salt. The following is a representative experimental protocol for this deprotection step.[1]
Materials:
-
tert-butyl 4-(2-chlorophenyl)piperazine-1-carboxylate
-
4 N HCl in 1,4-dioxane
-
1,4-dioxane
-
Diethyl ether
Procedure:
-
A solution of tert-butyl 4-(2-chlorophenyl)piperazine-1-carboxylate (1.0 equivalent) is prepared in 1,4-dioxane.
-
The solution is cooled to 0 °C in an ice bath.
-
A solution of 4 N HCl in 1,4-dioxane (approximately 4.2 equivalents) is added slowly and dropwise to the stirred reaction mixture.
-
The reaction mixture is allowed to gradually warm to room temperature and is stirred for 4 hours.
-
Reaction completion is monitored by Thin Layer Chromatography (TLC).
-
Once the starting material is fully consumed, the volatile solvent is removed under reduced pressure to yield the crude product.
-
The crude product is washed with diethyl ether and dried under high vacuum to afford this compound hydrochloride as a white solid.
Pharmacology and Biological Activity
This compound is a crucial building block for a variety of pharmacologically active compounds, particularly those targeting the central nervous system (CNS) and the cardiovascular system. It is a known reactant in the preparation of molecules with 5-hydroxytryptamine (serotonin) receptor antagonist activity.
While specific receptor binding data for this compound is not extensively available in the public domain, the pharmacological profile of its isomers and structurally related compounds provides strong indications of its likely biological targets.
Interaction with Serotonin and Dopamine Receptors
Phenylpiperazine derivatives are well-established ligands for serotonin and dopamine receptors. The meta-substituted isomer, 1-(3-chlorophenyl)piperazine (mCPP), is a known serotonin receptor agonist. It is important to note that the position of the substituent on the phenyl ring can significantly influence the binding affinity and functional activity at different receptor subtypes.
A closely related compound, 1-(2,3-dichlorophenyl)piperazine, is a known precursor and metabolite of the atypical antipsychotic drug aripiprazole and has been shown to act as a partial agonist at dopamine D2 and D3 receptors. This suggests that this compound may also interact with these dopamine receptor subtypes.
Caption: Postulated interaction of this compound with serotonin and dopamine systems.
Applications in Drug Discovery and Development
The primary application of this compound is as a versatile chemical intermediate in the synthesis of more complex pharmaceutical agents. Its piperazine core and reactive phenyl group allow for a wide range of chemical modifications, making it a valuable scaffold for building libraries of compounds for high-throughput screening.
Key therapeutic areas where derivatives of this compound are explored include:
-
Central Nervous System Disorders: As a precursor to compounds targeting serotonin and dopamine receptors, it is integral to the development of potential treatments for depression, anxiety, schizophrenia, and other psychiatric conditions.
-
Cardiovascular Diseases: The phenylpiperazine moiety is present in some cardiovascular drugs, and derivatives of this compound are investigated for their potential to modulate cardiovascular function.
Conclusion
This compound is a fundamentally important chemical intermediate with significant potential in the field of drug discovery and development. Its well-defined chemical properties and established synthetic routes make it a reliable building block for medicinal chemists. While further research is needed to fully elucidate the specific pharmacological profile of this ortho-substituted isomer, the known activities of its analogs strongly suggest its utility in developing novel therapeutics for CNS and cardiovascular disorders. This guide provides a solid foundation of technical information for researchers and scientists working with this versatile compound.
References
Spectral Analysis of 1-(2-Chlorophenyl)piperazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 1-(2-Chlorophenyl)piperazine, a key intermediate in the synthesis of various pharmacologically active compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for compound identification, purity assessment, and structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound.
¹H NMR Spectral Data
The ¹H NMR spectrum reveals the chemical environment of the hydrogen atoms in the molecule. The data presented here was acquired in a deuterated chloroform (CDCl₃) solvent.
| Chemical Shift (δ) ppm | Assignment | Description |
| ~7.34 | Ar-H | Aromatic proton adjacent to chlorine |
| ~7.20 | Ar-H | Aromatic proton |
| ~7.02 | Ar-H | Aromatic proton |
| ~6.94 | Ar-H | Aromatic proton |
| ~3.01 | -CH₂- (Piperazine) | Protons on carbons adjacent to the phenyl group |
| ~2.02 | -CH₂- (Piperazine) & -NH | Protons on carbons adjacent to the NH group and the NH proton |
| Table 1: ¹H NMR spectral data for this compound in CDCl₃.[1] |
¹³C NMR Spectral Data
The ¹³C NMR spectrum identifies the different carbon environments in the molecule. While specific experimental data for this compound was not available in the searched resources, the following table provides estimated chemical shift ranges based on the analysis of similar structures.
| Chemical Shift (δ) ppm (Estimated) | Assignment | Description |
| 145-155 | Ar-C | Aromatic carbon attached to nitrogen |
| 125-135 | Ar-C | Aromatic carbon attached to chlorine |
| 120-130 | Ar-CH | Aromatic carbons |
| 50-55 | -CH₂- (Piperazine) | Carbons adjacent to the phenyl group |
| 45-50 | -CH₂- (Piperazine) | Carbons adjacent to the NH group |
| Table 2: Estimated ¹³C NMR chemical shift ranges for this compound. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3250-3500 | N-H Stretch | Secondary amine (piperazine) |
| 3010-3100 | C-H Stretch | Aromatic ring |
| 2850-2960 | C-H Stretch | Aliphatic (piperazine ring) |
| 1585-1600 | C=C Stretch | Aromatic ring |
| 1400-1500 | C=C Stretch | Aromatic ring |
| 1200-1300 | C-N Stretch | Aryl-amine |
| 1000-1100 | C-Cl Stretch | Chloro-aromatic |
| Table 3: Characteristic IR absorption bands for this compound. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, aiding in its identification and structural confirmation. The molecular weight of this compound is 196.67 g/mol .[2]
Electron Ionization (EI-MS) Data
The following table lists the major fragments observed in the mass spectrum of this compound obtained by gas chromatography-mass spectrometry (GC-MS).
| m/z | Relative Intensity (%) | Possible Fragment |
| 198 | 6.0 | [M+2]⁺ (presence of ³⁷Cl isotope) |
| 196 | 18.6 | [M]⁺ (Molecular ion) |
| 156 | 32.4 | [M - C₂H₄N]⁺ |
| 154 | 100.0 | [M - C₂H₄N]⁺ (with ³⁵Cl) |
| 138-142 | Variable | Fragments from piperazine ring cleavage |
| 111 | 6.8 | [C₆H₄Cl]⁺ |
| Table 4: Key mass spectrometry fragmentation data for this compound.[1][2] |
Experimental Protocols
The following are generalized protocols for acquiring the spectral data described above. Instrument-specific parameters may require optimization.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., a 400 MHz instrument).
-
Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the TMS signal.
IR Spectroscopy Protocol (ATR Method)
-
Sample Preparation: Place a small amount of the solid this compound sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Record the background spectrum of the clean ATR crystal. Then, record the sample spectrum over a range of approximately 4000-400 cm⁻¹.
-
Processing: The final spectrum is typically presented in terms of transmittance or absorbance as a function of wavenumber.
Mass Spectrometry Protocol (GC-MS)
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as methanol or dichloromethane.
-
Injection: Inject a small volume (e.g., 1 µL) of the solution into the gas chromatograph, which separates the compound from any impurities.
-
Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically using electron impact (EI) at 70 eV.
-
Mass Analysis: The resulting charged fragments are separated by the mass analyzer based on their mass-to-charge (m/z) ratio.
-
Detection: A detector records the abundance of each fragment, generating the mass spectrum.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectral analysis of an organic compound like this compound.
Caption: Workflow for spectral data acquisition and analysis.
References
An In-depth Technical Guide to ortho-Chlorophenylpiperazine and its Synonyms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of ortho-chlorophenylpiperazine (oCPP), also known by its systematic name 1-(2-chlorophenyl)piperazine. Due to a notable scarcity of publicly available research specifically on the ortho-isomer, this document also draws comparative insights from its more extensively studied meta-isomer, m-chlorophenylpiperazine (mCPP), to provide a broader context for its potential pharmacological and chemical properties.
Chemical Identity and Synonyms
ortho-Chlorophenylpiperazine is a chemical compound belonging to the phenylpiperazine class. It is characterized by a piperazine ring substituted with a chlorophenyl group at one of the nitrogen atoms, with the chlorine atom at the ortho position of the phenyl ring.
Table 1: Synonyms and Identifiers for ortho-Chlorophenylpiperazine
| Identifier Type | Identifier | Citation |
| Systematic Name | This compound | [1] |
| Common Abbreviation | oCPP | [2] |
| Alternative Abbreviation | 2CPP | [2] |
| CAS Number | 39512-50-0 | [1][3] |
| Molecular Formula | C₁₀H₁₃ClN₂ | [1] |
| Molecular Weight | 196.67 g/mol | [1] |
| EINECS Number | 254-480-3 | [1] |
| PubChem CID | 415628 | [1] |
Hydrochloride Salt:
| Identifier Type | Identifier | Citation |
| Name | This compound hydrochloride | |
| CAS Number | 41202-32-8 | |
| Molecular Formula | C₁₀H₁₃ClN₂ · HCl | |
| Molecular Weight | 233.14 g/mol |
Synthesis and Chemical Properties
ortho-Chlorophenylpiperazine is a synthetic organic compound that serves as a versatile intermediate in the development of various therapeutic agents, particularly those targeting the central nervous system and cardiovascular system[4].
A common method for the synthesis of the hydrochloride salt of oCPP involves the deprotection of a protected piperazine derivative.
Experimental Protocol:
-
Starting Material: tert-butyl 4-(2-chlorophenyl)piperazine-1-carboxylate
-
Reagents: 4 N HCl in 1,4-dioxane, 1,4-dioxane (solvent), Diethyl ether (for precipitation)
-
Procedure:
-
A solution of tert-butyl 4-(2-chlorophenyl)piperazine-1-carboxylate (0.844 mmol) in 1,4-dioxane (2 mL) is stirred and cooled to 0 °C.
-
A 1,4-dioxane solution of 4 N HCl (3.60 mmol) is added dropwise to the cooled solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for 4 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the volatile solvent is removed under reduced pressure to yield the crude product.
-
The crude product is washed with diethyl ether (2 x 20 mL) and dried under high vacuum to afford this compound hydrochloride as a white solid (84% yield).
-
Table 2: Physicochemical Properties of this compound
| Property | Value | Citation |
| Molecular Weight | 196.67 g/mol | [1] |
| Molecular Formula | C₁₀H₁₃ClN₂ | [1] |
| Melting Point (HCl salt) | 160-163 °C (decomposes) | |
| Appearance (HCl salt) | White powder |
Pharmacology and Mechanism of Action
While detailed pharmacological data for oCPP is limited in publicly accessible literature, its structural similarity to other phenylpiperazines, particularly mCPP, suggests potential activity at serotonin (5-HT) and other monoamine receptors. Phenylpiperazine derivatives are known to interact with a range of biological targets, influencing various physiological and pathological processes[5]. The hydrochloride salt of oCPP is used as a reactant in the preparation of compounds with 5-hydroxytryptamine receptor antagonist activity.
The meta-isomer, mCPP, is a well-characterized serotonergic agent with agonist activity at multiple 5-HT receptors, most notably the 5-HT₂C receptor[6]. It also exhibits affinity for other 5-HT receptor subtypes and the serotonin transporter[7][8]. Due to the lack of specific data for oCPP, the pharmacological profile of mCPP is presented below for comparative purposes.
Table 3: Receptor Binding Affinities (IC₅₀) of m-Chlorophenylpiperazine in Human Brain Membranes
| Receptor Subtype | IC₅₀ (nM) | Citation |
| 5-HT Receptor Subtypes | 360 - 1300 | [7] |
| Alpha-2 Adrenergic | 570 | [7] |
| Alpha-1 Adrenergic | 2500 - 24000 | [7] |
| Beta-Adrenergic | 2500 - 24000 | [7] |
| Dopamine | 2500 - 24000 | [7] |
| Muscarinic Cholinergic | 2500 - 24000 | [7] |
| Benzodiazepine | > 100,000 | [7] |
| 5-HT Uptake Site | > 100,000 | [7] |
Given that phenylpiperazines often act on G-protein coupled receptors (GPCRs) like the serotonin receptors, a hypothetical signaling pathway for oCPP, based on the known actions of mCPP at the 5-HT₂C receptor, is presented below. It is crucial to note that this is an illustrative example and requires experimental validation for oCPP.
Analytical Methodology
The detection and quantification of ortho-chlorophenylpiperazine can be achieved using standard chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
A general HPLC method for the analysis of piperazine derivatives can be adapted for oCPP.
Illustrative Experimental Protocol:
-
Instrumentation: HPLC system with UV or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The specific gradient or isocratic conditions would need to be optimized.
-
Detection: UV detection at a wavelength determined by the UV spectrum of oCPP.
-
Sample Preparation: Dissolution of the sample in a suitable solvent, such as a methanol/water mixture.
GC-MS is a powerful technique for the identification and quantification of oCPP, especially in complex matrices.
Illustrative Experimental Protocol:
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium or hydrogen.
-
Injection: Split or splitless injection depending on the concentration of the analyte.
-
Oven Program: A temperature gradient program to ensure good separation of oCPP from other components.
-
Mass Spectrometry: Electron ionization (EI) is typically used, with the mass spectrometer scanning a relevant mass range or operating in selected ion monitoring (SIM) mode for higher sensitivity.
-
Sample Preparation: Extraction from the sample matrix using a suitable organic solvent, followed by concentration. Derivatization may be employed to improve chromatographic properties.
Metabolism
ortho-Chlorophenylpiperazine is a known metabolite of the anxiolytic drug enpiprazole. The metabolic fate of oCPP itself is not well-documented. However, studies on the related compound mCPP have shown that it is metabolized in humans primarily by the cytochrome P450 enzyme CYP2D6 through hydroxylation. It is plausible that oCPP undergoes similar metabolic transformations.
Conclusion and Future Directions
ortho-Chlorophenylpiperazine is a valuable chemical intermediate with potential applications in drug discovery. However, there is a significant lack of publicly available data on its specific pharmacological properties, including receptor binding affinities and mechanisms of action. This contrasts sharply with its meta-isomer, mCPP, which has been extensively studied.
Future research should focus on:
-
Comprehensive Pharmacological Profiling: Determining the binding affinities of oCPP at a wide range of receptors and transporters to understand its primary biological targets.
-
Functional Assays: Characterizing the functional activity of oCPP at its target receptors (i.e., whether it acts as an agonist, antagonist, or inverse agonist).
-
In Vivo Studies: Investigating the physiological and behavioral effects of oCPP in animal models to elucidate its potential therapeutic applications and side-effect profile.
-
Metabolic Studies: Elucidating the metabolic pathways of oCPP to understand its pharmacokinetic properties and potential for drug-drug interactions.
A thorough investigation into these areas will be crucial for unlocking the full therapeutic potential of ortho-chlorophenylpiperazine and its derivatives.
References
- 1. This compound | C10H13ClN2 | CID 415628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 3. scbt.com [scbt.com]
- 4. nbinno.com [nbinno.com]
- 5. mdpi.com [mdpi.com]
- 6. Daily administration of m-chlorophenylpiperazine to healthy human volunteers rapidly attenuates many of its behavioral, hormonal, cardiovascular and temperature effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1-(m-chlorophenyl)piperazine (mCPP) interactions with neurotransmitter receptors in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Unseen: A Technical Guide to the Safe Handling of 1-(2-Chlorophenyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Chlorophenyl)piperazine (oCPP) is a chemical compound frequently utilized as a precursor and intermediate in the synthesis of various pharmaceutical agents, particularly those targeting the central nervous system. As with many reactive chemical intermediates, a thorough understanding of its potential hazards and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research. This in-depth technical guide provides a comprehensive overview of the safety and hazards associated with the handling of this compound, its hydrochloride salt, and related compounds. It is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to manage this substance responsibly within a laboratory setting.
Chemical and Physical Properties
A foundational aspect of safe chemical handling is a clear understanding of the substance's physical and chemical properties. These characteristics can influence its behavior under various laboratory conditions and inform appropriate storage and handling procedures.
| Property | Value |
| Chemical Name | This compound |
| Synonyms | oCPP, 2-CPP |
| CAS Number | 39512-50-0[1] |
| Molecular Formula | C₁₀H₁₃ClN₂[1] |
| Molecular Weight | 196.68 g/mol [2] |
| Appearance | White to cream crystalline powder[3] |
| Melting Point | 160-163 °C (decomposes) (for hydrochloride salt)[4] |
| Solubility | Slightly soluble in DMSO and Methanol (for hydrochloride salt) |
Hazard Identification and Classification
This compound and its salts are classified as hazardous materials. The Global Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating these hazards.
GHS Hazard Statements:
GHS Pictograms:
Toxicological Data
| Compound | Test | Route | Species | Value |
| 1-(3-Chlorophenyl)piperazine hydrochloride | LD50 | Oral | Rat | 142 mg/kg |
| Piperazine | LD50 | Oral | Rat | 2600 mg/kg[7] |
| Piperazine | LD50 | Dermal | Rabbit | 8300 mg/kg |
| Piperazine | LC50 | Inhalation | Rat | >1.61 mg/L (8 hours) |
| This compound | LD50/LC50 | Oral, Dermal, Inhalation | Data Not Available | Data Not Available |
The lack of specific LD50 and LC50 data for this compound underscores the importance of handling this compound with a high degree of caution, assuming a toxicity profile at least as severe as its more studied isomers.
Experimental Protocols for Toxicity Assessment
To address the gap in toxicological data, standardized experimental protocols would need to be employed. The following are examples of methodologies that could be used to assess the toxicity of this compound.
Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)
This method is used to estimate the acute oral toxicity of a substance.[8][9]
Principle: The test involves the administration of the test substance to animals in a stepwise procedure using a minimum number of animals.[10] The outcome of the test is the classification of the substance into a GHS category based on the observed mortality.[11]
Methodology:
-
Animal Selection: Healthy, young adult rats of a single sex (typically females) are used.[11]
-
Dose Administration: The test substance is administered orally by gavage in a single dose. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).[12]
-
Stepwise Procedure: The test proceeds in a stepwise manner, with the dose for the next step being increased or decreased depending on the presence or absence of mortality in the previous step.[12]
-
Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[12]
-
Necropsy: At the end of the observation period, all surviving animals are subjected to a gross necropsy.[12]
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a widely used method to assess the metabolic activity of cells and, by extension, their viability and proliferation.[13] It can be used to determine the cytotoxic potential of a chemical compound.[14][15][16]
Principle: The assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[13] The amount of formazan produced is proportional to the number of viable cells.
Methodology:
-
Cell Culture: A suitable cell line is cultured in a 96-well plate.[14]
-
Compound Exposure: The cells are treated with various concentrations of this compound for a defined period (e.g., 24, 48, or 72 hours).[14]
-
MTT Incubation: After the treatment period, an MTT solution is added to each well, and the plate is incubated to allow for the formation of formazan crystals.[14]
-
Solubilization: The formazan crystals are dissolved in a suitable solvent, such as DMSO.[14]
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength.[15] The results are then used to calculate the concentration of the compound that causes a 50% reduction in cell viability (IC50).
Safe Handling and Storage
Given the identified hazards, stringent safety measures must be implemented when handling this compound.
Engineering Controls
-
Chemical Fume Hood: All handling of the solid compound and its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[17][18]
-
Ventilation: The laboratory should have adequate general ventilation.[6]
-
Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible in the immediate work area.[6][18]
Personal Protective Equipment (PPE)
A comprehensive suite of PPE is mandatory for all personnel handling this compound.
-
Eye and Face Protection: Chemical safety goggles or a face shield are required at all times.[6]
-
Skin Protection:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn.[6] Gloves should be inspected before use and changed frequently, especially if contaminated.
-
Lab Coat: A lab coat or chemical-resistant apron should be worn.
-
-
Respiratory Protection: For operations where dust or aerosols may be generated, a NIOSH-approved respirator is recommended.[6]
The following diagram illustrates a logical workflow for the safe handling of this compound.
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[17]
-
Keep away from incompatible materials such as strong oxidizing agents.
Emergency Procedures
In the event of an emergency, prompt and appropriate action is crucial.
First-Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5][17]
-
In Case of Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[17]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[6][17]
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[17]
Spill and Leak Procedures
-
Minor Spills: Evacuate the area. Wear appropriate PPE. Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[18] Clean the spill area with a suitable decontaminating solution.
-
Major Spills: Evacuate the laboratory and alert emergency personnel. Do not attempt to clean up a large spill without appropriate training and equipment.
Conclusion
This compound is a valuable chemical intermediate in pharmaceutical research and development. However, its handling demands a high level of care due to its potential health hazards. This technical guide has outlined the known safety information, highlighted the significant gaps in quantitative toxicological data, and provided a framework for safe handling practices and emergency procedures. Adherence to these guidelines, coupled with a culture of safety and preparedness in the laboratory, is essential for mitigating the risks associated with this compound. Further toxicological studies are warranted to provide a more complete understanding of the hazard profile of this compound.
References
- 1. This compound | C10H13ClN2 | CID 415628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Hepatotoxicity of piperazine designer drugs: Comparison of different in vitro models [ouci.dntb.gov.ua]
- 4. 41202-32-8 CAS MSDS (this compound hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. This compound hydrochloride - Safety Data Sheet [chemicalbook.com]
- 6. biosynth.com [biosynth.com]
- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 8. oecd.org [oecd.org]
- 9. oecd.org [oecd.org]
- 10. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 11. researchgate.net [researchgate.net]
- 12. scribd.com [scribd.com]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. benchchem.com [benchchem.com]
- 15. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 16. medchemexpress.com [medchemexpress.com]
- 17. fishersci.com [fishersci.com]
- 18. matrixscientific.com [matrixscientific.com]
The Multifaceted Biological Activities of Piperazine Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a ubiquitous structural motif in medicinal chemistry.[1] Recognized as a "privileged scaffold," its unique physicochemical properties, such as its basicity, conformational flexibility, and ability to modulate pharmacokinetic and pharmacodynamic profiles, have made it a cornerstone in the design of novel therapeutic agents.[1][2] Piperazine derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates in the development of treatments for a wide range of diseases, including cancer, microbial and viral infections, and neurological disorders.[3][4][5] This in-depth technical guide provides a comprehensive overview of the core biological activities of piperazine derivatives, complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and workflows to support researchers, scientists, and drug development professionals.
Anticancer Activity of Piperazine Derivatives
Piperazine derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a variety of tumor cell lines.[6][7] Their mechanisms of action are diverse and often involve the modulation of critical signaling pathways that govern cell proliferation, apoptosis, and angiogenesis.[6][8]
One of the key pathways targeted by some piperazine derivatives is the PI3K/Akt/mTOR signaling cascade, which is frequently hyperactivated in many human cancers, promoting cell survival and proliferation.[8] By inhibiting components of this pathway, these derivatives can effectively induce cancer cell death.
Quantitative Data: Anticancer Activity
The anticancer efficacy of piperazine derivatives is commonly quantified by their half-maximal inhibitory concentration (IC50) or 50% growth inhibition (GI50) values. The following table summarizes the in vitro anticancer activity of selected piperazine derivatives against various cancer cell lines.
| Compound/Derivative | Cancer Cell Line | Activity (µM) | Reference |
| Vindoline-Piperazine Conjugates | [9] | ||
| Derivative 3 | HeLa (Cervical) | IC50: 9.36 | [9] |
| Dimer (4) | SiHa (Cervical) | IC50: 2.85 | [9] |
| Conjugate 23 | MDA-MB-468 (Breast) | GI50: 1.00 | [9] |
| Conjugate 25 | HOP-92 (Lung) | GI50: 1.35 | [9] |
| Piperazine-Oxazole Hybrids | Various | IC50: 0.09–11.7 | [9] |
| Benzothiazole-Piperazine Derivatives | [10] | ||
| Compound 1h | HUH-7, MCF-7, HCT-116 | Active (Apoptosis inducing) | [10] |
| Compound 1j | HUH-7, MCF-7, HCT-116 | Active (Apoptosis inducing) | [10] |
| Rhodanine-Piperazine Hybrids | [11] | ||
| Compound 10 | MCF-7 (Breast) | Comparable to Gefitinib | [11] |
| Compound 12 | MCF-7 (Breast) | Comparable to Gefitinib | [11] |
| Compound 17 | MDA-MB-468 (Breast) | IC50: 58 | [11] |
| MDA-MB-231 (Breast) | IC50: 118 | [11] | |
| MCF-7 (Breast) | IC50: 169 | [11] | |
| 4-Acyl-1-phenylaminocarbonyl-2-substituted-piperazines | MCF7 (Breast) | IC50 range: 0.31–120.52 | [12] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[2][13][14]
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[13]
Procedure:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.[15]
-
Compound Treatment: Treat the cells with various concentrations of the piperazine derivative and a vehicle control (e.g., DMSO) for a specified period (e.g., 48 or 72 hours).[15]
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[15]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[14][15]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570-590 nm using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Signaling Pathway: PI3K/Akt/mTOR
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 4. researchgate.net [researchgate.net]
- 5. hereditybio.in [hereditybio.in]
- 6. botanyjournals.com [botanyjournals.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. researchgate.net [researchgate.net]
- 12. air.unimi.it [air.unimi.it]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
The Potential Role of 1-(2-Chlorophenyl)piperazine in Cardiovascular Therapies: A Technical Review and Future Outlook
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature explicitly detailing the cardiovascular effects of 1-(2-Chlorophenyl)piperazine (oCPP) is notably scarce. This guide provides a comprehensive overview of the pharmacology of the closely related isomer, meta-chlorophenylpiperazine (mCPP), to infer the potential cardiovascular implications of oCPP. All quantitative data and specific mechanistic pathways presented herein are based on mCPP and should be considered illustrative for oCPP, pending direct investigation.
Introduction
This compound (oCPP) is a compound belonging to the phenylpiperazine class of chemicals. Phenylpiperazines are a well-established scaffold in medicinal chemistry, forming the core of numerous drugs targeting the central nervous system (CNS). While direct research into the cardiovascular therapeutic applications of oCPP is limited, its structural similarity to other pharmacologically active phenylpiperazines, notably its isomer 1-(3-chlorophenyl)piperazine (mCPP), suggests a potential for interaction with cardiovascularly relevant biological targets. mCPP is an active metabolite of the antidepressant trazodone and has been studied as a probe for the serotonin system. This document will review the known pharmacology of the phenylpiperazine class, using mCPP as a primary exemplar, to build a theoretical framework for the potential cardiovascular role of oCPP.
Inferred Pharmacological Profile of oCPP
The pharmacological actions of phenylpiperazines are largely dictated by their affinity for serotonin (5-HT) and adrenergic receptors, both of which are critical in cardiovascular regulation. The positioning of the chlorine atom on the phenyl ring (ortho- vs. meta-) can significantly alter receptor affinity and functional activity.
Receptor Binding Affinity (Exemplar: mCPP)
Due to the absence of specific binding data for oCPP, the receptor binding profile of mCPP is presented below to illustrate the likely targets for this class of compounds. These interactions are fundamental to their observed physiological effects.
| Receptor Subtype | Ligand | K_i_ (nM) | Species/Tissue | Reference |
| Serotonin (Overall) | [³H]-Serotonin | 100 | Rat Cortex | [1] |
| Alpha-1 Adrenergic | [³H]-WB 4101 | Similar to Norepinephrine | Rat Brain | [1] |
| Beta Adrenergic | [³H]-DHA | Similar to Norepinephrine | Rat Brain | [1] |
| Dopamine D2 | [³H]-Spiroperidol | >10,000 | Rat Striatum | [1] |
Table 1: Receptor Binding Affinities for m-Chlorophenylpiperazine (mCPP). This data is provided as a proxy for oCPP.
Potential Mechanism of Action and Signaling Pathways
Based on the known targets of mCPP, oCPP could potentially exert cardiovascular effects through modulation of serotonergic and adrenergic signaling pathways.
-
Serotonergic System: Phenylpiperazines often act as agonists at various 5-HT receptors. For instance, activation of 5-HT₂B receptors has been linked to cardiac valvulopathy, while vascular 5-HT₂ receptors are involved in vasoconstriction[2]. Antagonism at these receptors could theoretically promote vasodilation.
-
Adrenergic System: Interaction with alpha-2 (α₂) adrenoceptors is a known characteristic of mCPP[3]. Central α₂-adrenoceptor agonists are used as antihypertensive agents because they decrease sympathetic outflow from the CNS, leading to reduced heart rate, vascular tone, and blood pressure.
Below is a potential signaling pathway that could be modulated by a phenylpiperazine compound acting as an α₂-adrenoceptor agonist in the central nervous system.
Potential Cardiovascular Effects: An Extrapolative Analysis
The direct hemodynamic effects of oCPP have not been characterized. However, studies on mCPP provide conflicting results, suggesting that the cardiovascular effects of phenylpiperazines can be complex and context-dependent.
-
In some human studies, mCPP infusion caused mild elevations in systolic and diastolic blood pressure and heart rate[4].
-
Conversely, other studies in healthy volunteers reported no significant changes in pulse or systolic blood pressure after mCPP administration[3].
-
In animal models (spontaneously hypertensive rats), mCPP produced little effect on blood pressure, despite demonstrating central serotonergic agonist and peripheral vascular 5HT₂ antagonist activities[5].
The broader class of piperazine-containing compounds has been associated with sympathomimetic effects, including hypertension and tachycardia, and potential cardiotoxicity in preclinical models[6].
| Parameter | Observation | Condition | Species | Reference |
| Blood Pressure | Mildly elevated | IV infusion | Human | [4] |
| Heart Rate | Mildly elevated | IV infusion | Human | [4] |
| Blood Pressure | No significant change | IV infusion | Human | [3] |
| Blood Pressure | Little effect | IP injection | Rat (SHR) | [5] |
Table 2: Summary of Hemodynamic Effects Observed with m-Chlorophenylpiperazine (mCPP).
Proposed Experimental Protocols for Cardiovascular Screening
To elucidate the true cardiovascular profile of oCPP, a systematic experimental approach is required. The following protocols are standard methodologies for this purpose.
Protocol: Radioligand Receptor Binding Assay
This experiment determines the affinity of oCPP for specific cardiovascular-relevant receptors (e.g., adrenergic and serotonergic subtypes).
-
Objective: To determine the inhibition constant (K_i_) of oCPP at target receptors.
-
Materials:
-
Receptor Source: Membranes from cells stably expressing the human receptor of interest (e.g., α₂, 5-HT₂ₐ).
-
Radioligand: A specific, high-affinity radiolabeled ligand for the target receptor (e.g., [³H]-clonidine for α₂ receptors).
-
Test Compound: this compound (oCPP) in various concentrations.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Filtration Apparatus: Cell harvester and glass fiber filters.
-
Scintillation Counter and cocktail.
-
-
Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and serially diluted concentrations of oCPP.
-
Incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand. Wash filters with ice-cold buffer.
-
Quantification: Place filters in scintillation vials with cocktail and measure radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand inhibition against the concentration of oCPP. Calculate the IC₅₀ (concentration of oCPP that inhibits 50% of specific binding) and convert it to a K_i_ value using the Cheng-Prusoff equation[7][8].
-
Protocol: In Vivo Hemodynamic Assessment in Rodents
This experiment measures the direct effects of oCPP administration on blood pressure and heart rate in a living animal model.
-
Objective: To measure changes in systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) following oCPP administration.
-
Model: Anesthetized or conscious, freely moving normotensive (e.g., Wistar) or hypertensive (e.g., SHR) rats[9][10].
-
Procedure:
-
Surgical Preparation (Invasive Method): Anesthetize the rat. Surgically implant a polyethylene catheter into the carotid or femoral artery for direct blood pressure measurement. A second catheter may be placed in the femoral vein for intravenous drug administration[9][10].
-
Habituation: Allow the animal to recover and habituate to the experimental setup to ensure stable baseline readings[11].
-
Baseline Recording: Connect the arterial catheter to a pressure transducer and data acquisition system. Record baseline SBP, DBP, and HR until a stable period is achieved.
-
Drug Administration: Administer a vehicle control, followed by escalating doses of oCPP intravenously or intraperitoneally.
-
Continuous Monitoring: Continuously record hemodynamic parameters for a defined period after each dose.
-
Data Analysis: Calculate the mean change from baseline for SBP, DBP, and HR at each dose of oCPP.
-
Proposed Research Workflow
A logical workflow is essential to systematically evaluate the cardiovascular potential of a compound like oCPP.
Conclusion and Future Directions
This compound remains a poorly characterized molecule in the context of cardiovascular science. Based on the pharmacology of its structural isomer mCPP and the broader phenylpiperazine class, it is plausible that oCPP interacts with serotonergic and adrenergic receptors, which could translate into hemodynamic effects. However, the nature of these effects—whether hypertensive, hypotensive, or neutral—is impossible to predict without direct experimental evidence.
The clear path forward requires a systematic evaluation following the proposed research workflow. Initial in vitro receptor binding and functional assays are critical to establish a pharmacological profile for oCPP. Positive findings would then warrant progression to ex vivo and in vivo studies to characterize its effects on vascular tone, cardiac function, and systemic blood pressure. Only through such rigorous investigation can the potential role of this compound in cardiovascular therapies be truly understood.
References
- 1. Effects of m-chlorophenylpiperazine on receptor binding and brain metabolism of monoamines in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antagonism of vascular serotonin receptors by m-chlorophenylpiperazine and m-trifluoromethylphenylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of administration of mCPP on psychological, cognitive, cardiovascular, hormonal and MHPG measurements in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Central serotonergic effects of m-chlorophenylpiperazine (mCPP) among normal control adolescents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of meta-chlorophenylpiperazine (mCPP), a central serotonin agonist and vascular serotonin receptor antagonist, on blood pressure in SHR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Piperazine designer drugs induce toxicity in cardiomyoblast h9c2 cells through mitochondrial impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Measurement of invasive blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iworx.com [iworx.com]
- 11. cdn.amegroups.cn [cdn.amegroups.cn]
Methodological & Application
Application Notes and Protocols for the Synthesis of aripiprazole from 1-(2,3-Dichlorophenyl)piperazine
For research and development purposes only.
These application notes provide a comprehensive overview and detailed protocols for the synthesis of aripiprazole, an atypical antipsychotic medication. The primary synthetic route detailed herein involves the N-alkylation of 1-(2,3-dichlorophenyl)piperazine with 7-(4-bromobutoxy)-3,4-dihydroquinolin-2-one. This method is a widely adopted and well-documented approach in medicinal and process chemistry.
It is important to note that the direct synthesis of aripiprazole from 1-(2-chlorophenyl)piperazine will result in an analogue of aripiprazole, specifically 7-(4-(4-(2-chlorophenyl)piperazin-1-yl)butoxy)-3,4-dihydroquinolin-2(1H)-one, which is a known impurity in aripiprazole synthesis[1]. To synthesize aripiprazole, the precursor 1-(2,3-dichlorophenyl)piperazine is required[2][3].
Synthesis of 1-(2,3-Dichlorophenyl)piperazine
The synthesis of the key intermediate, 1-(2,3-dichlorophenyl)piperazine, can be achieved through the cyclization of 2,3-dichloroaniline with bis(2-chloroethyl)amine hydrochloride.
Experimental Protocol: Synthesis of 1-(2,3-Dichlorophenyl)piperazine hydrochloride
This protocol is based on established industrial methods for the synthesis of this key aripiprazole intermediate[4][5].
-
Reaction Setup: In a suitable reaction vessel, charge 2,3-dichloroaniline.
-
Heating: Heat the 2,3-dichloroaniline to 100°C with stirring.
-
Addition of Reagent: Add bis(2-chloroethyl)amine hydrochloride in portions while maintaining the temperature at 100°C.
-
Reaction: After the addition is complete, raise the temperature to 120-220°C and maintain for 4-34 hours, depending on the scale and specific conditions.
-
Work-up: After the reaction is complete, cool the mixture and add a suitable solvent such as n-butanol. The mixture is then refluxed and subsequently cooled to induce crystallization.
-
Purification: The crude product is collected by filtration and can be purified by recrystallization from a mixed solvent system, such as methanol and water, to yield 1-(2,3-dichlorophenyl)piperazine hydrochloride with high purity.
Quantitative Data for Synthesis of 1-(2,3-Dichlorophenyl)piperazine hydrochloride
| Parameter | Value | Reference |
| Purity (HPLC) | >99.5% | [5] |
| Yield | 59.5% - 65.6% | [5] |
Synthesis of Aripiprazole
The final step in the synthesis of aripiprazole is the N-alkylation of 1-(2,3-dichlorophenyl)piperazine with 7-(4-bromobutoxy)-3,4-dihydroquinolin-2-one.
Experimental Protocol: Synthesis of Aripiprazole
This protocol is a representative procedure for the synthesis of aripiprazole on a laboratory scale[3][6].
-
Reaction Mixture: To a suspension of 7-(4-bromobutoxy)-1,2,3,4-tetrahydroquinolin-2-one and 1-(2,3-dichlorophenyl)piperazine hydrochloride in ethanol, add powdered anhydrous sodium carbonate.
-
Reaction Conditions: The mixture is refluxed for approximately 12 hours.
-
Isolation of Crude Product: The resulting solid is filtered. The collected solid is then taken up in fresh ethanol and refluxed for a short period.
-
Purification: The insoluble inorganic residue is filtered off. The combined filtrates are refluxed and then allowed to cool to room temperature for crystallization over 12 hours.
-
Final Product: The crystalline aripiprazole is collected by filtration and dried to give the final product.
Quantitative Data for Aripiprazole Synthesis
| Parameter | Value | Reference |
| Purity of 7-(4-bromobutoxy)-1,2,3,4-tetrahydroquinolin-2-one (HPLC) | 98.89% | [6] |
| Purity of 1-(2,3-dichlorophenyl)piperazine hydrochloride (HPLC) | 99.88% | [6] |
| Yield of Aripiprazole | 85% | [6] |
| Purity of Aripiprazole (HPLC) | 99.32% | [6] |
Visualizations
Synthetic Workflow for 1-(2,3-Dichlorophenyl)piperazine
Caption: Synthetic pathway for the key intermediate 1-(2,3-dichlorophenyl)piperazine.
Synthetic Workflow for Aripiprazole
Caption: Final N-alkylation step for the synthesis of aripiprazole.
References
- 1. ijpsr.com [ijpsr.com]
- 2. CN103787965A - New synthesis method of aripiprazole - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN102807536B - Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride - Google Patents [patents.google.com]
- 6. ptfarm.pl [ptfarm.pl]
Application Notes and Protocols: The Use of 1-(2-Chlorophenyl)piperazine in the Synthesis of 5-HT Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Chlorophenyl)piperazine is a crucial building block in the synthesis of a diverse range of pharmacologically active compounds, particularly those targeting serotonin (5-HT) receptors. Its structural motif is a key component of numerous antagonists for the 5-HT1A and 5-HT2A receptor subtypes, which are implicated in a variety of neurological and psychiatric disorders. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of 5-HT receptor antagonists derived from this compound.
Data Presentation
The following tables summarize the binding affinities (Ki) and functional antagonist potencies (IC50) of representative 5-HT receptor antagonists synthesized using this compound or its derivatives.
Table 1: Binding Affinities (Ki) of this compound Derivatives at 5-HT Receptors
| Compound Name | Structure | Target Receptor | Ki (nM) | Reference |
| 6-acetyl-7-{4-[4-(2-chlorophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one | 5-HT1A | 0.57 | [1] | |
| Aripiprazole | 5-HT1A | 1.7 | [2] | |
| 5-HT2A | 3.4 | [2] | ||
| Trazodone Metabolite (m-CPP) | 5-HT1A | 360-1300 | [3] | |
| 5-HT2A | 360-1300 | [3] | ||
| 5-HT2C | 360-1300 | [3] | ||
| Lurasidone | 5-HT1A | 6.77 | ||
| 5-HT2A | 0.495 | |||
| 5-HT7 | 0.495 | |||
| Cariprazine | 5-HT1A | 2.6 | ||
| 5-HT2A | 5.6 | |||
| D2 | 0.49 | |||
| D3 | 0.085 |
Table 2: Functional Antagonist Potency (IC50) of Arylpiperazine Derivatives at 5-HT Receptors
| Compound | Target Receptor | Functional Assay | IC50 (nM) | Reference |
| M100907 Derivative | 5-HT2A | ERK1/2 Activation | ~10-100 | [4] |
| Arylpiperazine-imidazole derivative | 5-HT2A | Not Specified | Promising IC50 values | [5] |
| 8-phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione | 5-HT2A | Collagen-stimulated platelet aggregation | 27,300 | [6] |
| m-Chlorophenylpiperazine (m-CPP) | Food Intake Inhibition | In vivo hypophagia | ID50 value reported | [1] |
Signaling Pathways
The following diagrams illustrate the canonical signaling pathways for the 5-HT1A and 5-HT2A receptors, which are common targets for antagonists derived from this compound.
Experimental Protocols
This section provides detailed methodologies for the synthesis of a representative 5-HT1A receptor antagonist and subsequent biological evaluation.
Synthesis of 6-acetyl-7-{4-[4-(2-chlorophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one
This protocol is adapted from the synthesis of analogous coumarin derivatives and is a representative example of a two-step synthesis starting from a hydroxycoumarin precursor.[1]
Step 1: Synthesis of 6-acetyl-7-(4-bromobutoxy)-4-methylchromen-2-one (Intermediate A)
-
To a solution of 6-acetyl-7-hydroxy-4-methylchromen-2-one (1.0 eq) in acetonitrile, add potassium carbonate (3.0 eq) and a catalytic amount of potassium iodide.
-
Add 1,4-dibromobutane (3.0 eq) to the mixture.
-
Reflux the reaction mixture for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain Intermediate A.
Step 2: Synthesis of the Final Compound
-
In a microwave-safe vial, combine Intermediate A (1.0 eq), this compound (1.2 eq), and potassium carbonate (2.0 eq) in a suitable solvent such as acetonitrile or N,N-dimethylformamide (DMF).
-
Seal the vial and heat the reaction mixture in a microwave reactor at a specified temperature (e.g., 120-150 °C) for a designated time (e.g., 30-60 minutes).
-
Monitor the reaction progress by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final compound.
-
Characterize the final product using 1H NMR, 13C NMR, and mass spectrometry.
Biological Evaluation Protocols
Protocol 1: Radioligand Binding Assay for 5-HT1A Receptor Affinity (Ki Determination)
This protocol describes a competitive binding assay to determine the affinity of a test compound for the 5-HT1A receptor.
-
Membrane Preparation:
-
Homogenize tissues or cells expressing the 5-HT1A receptor in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final membrane pellet in assay buffer and determine the protein concentration.
-
-
Assay Procedure:
-
In a 96-well plate, add the following components in triplicate:
-
Total Binding: Membrane preparation, radioligand (e.g., [³H]8-OH-DPAT), and assay buffer.
-
Non-specific Binding: Membrane preparation, radioligand, and a high concentration of a non-labeled 5-HT1A ligand (e.g., serotonin or WAY-100635).
-
Competitive Binding: Membrane preparation, radioligand, and varying concentrations of the test compound.
-
-
Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters (pre-soaked in polyethyleneimine) using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Calcium Flux Assay for 5-HT2A Receptor Antagonism (IC50 Determination)
This functional assay measures the ability of a test compound to inhibit the increase in intracellular calcium induced by a 5-HT2A receptor agonist.[7][8]
-
Cell Culture and Plating:
-
Culture cells stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells) in appropriate media.
-
Plate the cells in black-walled, clear-bottom 96-well plates and grow to confluence.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable assay buffer (e.g., HBSS with 20 mM HEPES).
-
Remove the cell culture medium and add the dye-loading solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
-
Compound Incubation:
-
Prepare serial dilutions of the test antagonist compound and a known 5-HT2A antagonist (positive control) in assay buffer.
-
Remove the dye-loading solution and add the compound dilutions to the respective wells.
-
Incubate the plate at room temperature for 15-30 minutes.
-
-
Agonist Stimulation and Measurement:
-
Place the plate in a fluorescence plate reader equipped with an automated injection system.
-
Establish a baseline fluorescence reading for each well.
-
Inject a 5-HT2A agonist (e.g., serotonin) at a concentration that elicits a submaximal response (EC80) into each well.
-
Immediately begin kinetic measurement of fluorescence intensity for 1-2 minutes to capture the peak calcium response.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response of the agonist alone (0% inhibition) and a baseline control (100% inhibition).
-
Plot the normalized response against the logarithm of the antagonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value of the antagonist.
-
References
- 1. Potencies of antagonists indicate that 5-HT1C receptors mediate 1-3(chlorophenyl)piperazine-induced hypophagia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Novel Bivalent 5-HT2A Receptor Antagonists Exhibit High Affinity and Potency in Vitro and Efficacy in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of novel arylpiperazine derivatives containing the imidazole core targeting 5-HT(2A) receptor and 5-HT transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel serotonin 5-HT2A receptor antagonists derived from 4-phenylcyclohexane-5-spiro-and 5-methyl-5-phenyl-hydantoin, for use as potential antiplatelet agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analysis of 1-(2-Chlorophenyl)piperazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Chlorophenyl)piperazine (o-CPP) is a chemical compound and a precursor in the synthesis of several pharmaceuticals, most notably aripiprazole, an atypical antipsychotic. As a critical starting material and potential impurity, its accurate identification and quantification are paramount to ensure the quality, safety, and efficacy of the final drug product. These application notes provide detailed methodologies for the analysis of this compound hydrochloride, focusing on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) techniques.
Analytical Methodologies Overview
A variety of analytical techniques can be employed for the analysis of o-CPP hydrochloride. The choice of method often depends on the sample matrix, the required sensitivity, and the purpose of the analysis (e.g., purity assessment, quantification in a formulation, or identification of trace impurities). The most common and recommended methods include:
-
High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for the quantification of o-CPP. The presence of the chlorophenyl group provides a chromophore, allowing for direct UV detection without the need for derivatization.
-
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for both the identification and quantification of o-CPP. It offers high specificity and sensitivity, making it suitable for the analysis of complex mixtures and trace-level detection.[1]
-
Spectroscopic Methods such as UV-Visible (UV-Vis) and Fourier-Transform Infrared (FTIR) spectroscopy are valuable for the qualitative identification and structural confirmation of o-CPP.
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the analysis of phenylpiperazine derivatives by HPLC and GC-MS. These values can serve as a benchmark for method development and validation for this compound hydrochloride.
| Parameter | HPLC-UV | GC-MS | Reference |
| Linearity Range | 0.5 - 100 µg/mL | 1.0 - 40.0 ng (on column) | [1] |
| Limit of Detection (LOD) | ~0.1 µg/mL | 2.5 - 5.0 µg/mL | [1] |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | - | |
| Accuracy (% Recovery) | 98 - 102% | - | |
| Precision (% RSD) | < 2% | < 15% |
Experimental Protocols
Protocol 1: Quantification of this compound Hydrochloride by HPLC-UV
This protocol outlines a reversed-phase HPLC method for the quantitative analysis of this compound hydrochloride in a bulk drug substance.
1. Materials and Reagents:
-
This compound hydrochloride reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium formate
-
Formic acid
-
Purified water (18.2 MΩ·cm)
2. Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Analytical balance
-
pH meter
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
3. Chromatographic Conditions:
-
Mobile Phase A: 20 mM Ammonium formate buffer, pH 3.7 (adjusted with formic acid)
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-15 min: 80% A, 20% B
-
15-20 min: Ramp to 50% A, 50% B
-
20-25 min: Hold at 50% A, 50% B
-
25-30 min: Return to 80% A, 20% B and equilibrate
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
4. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound hydrochloride reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.
-
Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound hydrochloride sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter before injection.
5. Analysis:
-
Inject the diluent (blank), followed by the calibration standards and sample solutions into the HPLC system.
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.
-
Determine the concentration of this compound hydrochloride in the sample solution from the calibration curve.
Protocol 2: Identification and Quantification of this compound by GC-MS
This protocol describes a GC-MS method suitable for the identification and quantification of this compound in various matrices.
1. Materials and Reagents:
-
This compound reference standard
-
Methanol (GC grade)
-
Ethyl acetate (GC grade)
-
Sodium hydroxide solution (1 M)
-
Anhydrous sodium sulfate
-
Internal Standard (IS) (e.g., 1-(3-chlorophenyl)piperazine)
2. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness, 5% phenyl-methylpolysiloxane)
-
Autosampler
-
Analytical balance
-
Centrifuge
3. GC-MS Conditions:
-
Injector Temperature: 280 °C
-
Injection Mode: Splitless (or split, depending on concentration)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Scan Range: 40 - 400 amu (for full scan mode)
-
Selected Ion Monitoring (SIM) ions for o-CPP: m/z 196 (molecular ion), 154, 138, 111[2]
4. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Internal Standard Stock Solution (1000 µg/mL): Prepare a stock solution of the internal standard in methanol.
-
Calibration Standards: Prepare a series of calibration standards containing this compound and a constant concentration of the internal standard in a suitable solvent like ethyl acetate.
-
Sample Preparation (from a solid matrix):
-
Accurately weigh a portion of the homogenized sample.
-
Add a known amount of the internal standard.
-
Add 5 mL of methanol and sonicate for 15 minutes.
-
Make the solution alkaline by adding 1 M sodium hydroxide solution dropwise until pH > 10.
-
Perform a liquid-liquid extraction with 5 mL of ethyl acetate by vortexing for 2 minutes.
-
Centrifuge for 5 minutes at 3000 rpm.
-
Transfer the upper organic layer to a clean tube.
-
Dry the organic extract over anhydrous sodium sulfate.
-
Transfer the dried extract to an autosampler vial for GC-MS analysis.
-
5. Analysis:
-
Inject the prepared standards and samples into the GC-MS system.
-
For identification, compare the retention time and the mass spectrum of the peak in the sample chromatogram with that of the reference standard.
-
For quantification, create a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the calibration standards. Determine the concentration of o-CPP in the sample from this curve.
Visualizations
Caption: General experimental workflow for the analysis of this compound hydrochloride.
Caption: Logical relationship of steps in an analytical procedure for o-CPP.
References
Application Notes and Protocols for the GC-MS Analysis of Piperazine-Derived Designer Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperazine and its derivatives are a class of new psychoactive substances (NPS) that have gained popularity as recreational drugs, often marketed as "legal" alternatives to illicit stimulants like ecstasy and amphetamines.[1][2] The most commonly encountered derivatives include 1-benzylpiperazine (BZP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP), which are frequently consumed in combination to mimic the effects of MDMA.[3][4][5] Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical technique in forensic and clinical toxicology for the identification and quantification of these compounds in various matrices, including seized materials and biological samples.[6][7]
This document provides detailed application notes and experimental protocols for the analysis of piperazine derivatives using GC-MS. It covers sample preparation, derivatization, instrumental conditions, and quantitative data from validated methods.
Application Notes
The analysis of piperazine derivatives by GC-MS presents unique challenges due to the polar nature of the secondary amine group within the piperazine ring. This polarity can lead to poor peak shape, thermal degradation, and adsorption on active sites within the GC system.[8] To overcome these issues, chemical derivatization is often employed to block the active hydrogen on the amine, thereby increasing the compound's volatility and thermal stability, resulting in improved chromatographic performance.[9][10] Common derivatization techniques include acylation (e.g., with trifluoroacetyl anhydride) and silylation.[2][11]
GC-MS provides excellent chromatographic resolution and highly specific mass spectral data, allowing for the unambiguous identification of different piperazine analogs, even positional isomers.[6][12] The technique is robust for both qualitative screening of seized substances and sensitive, validated quantification in biological fluids like plasma and urine.[3][7]
Quantitative Data Summary
The following tables summarize quantitative data from validated GC-MS methods for the analysis of common piperazine designer drugs.
Table 1: Method Validation Parameters for BZP and TFMPP in Biological Matrices
| Parameter | Matrix | BZP | TFMPP | Reference |
|---|---|---|---|---|
| Linearity Range | Plasma, Urine, Cell Culture | 0 - 10 µg/mL | 0 - 10 µg/mL | [3] |
| Limit of Detection (LOD) | Plasma | 0.004 µg/mL | 0.004 µg/mL | [3][4] |
| Urine | 0.002 µg/mL | 0.002 µg/mL | [3][4] | |
| Cell Culture Medium | 0.156 µg/mL | 0.312 µg/mL | [3][4] | |
| Limit of Quantification (LOQ) | Plasma | 0.016 µg/mL | 0.016 µg/mL | [3][4] |
| Urine | 0.008 µg/mL | 0.008 µg/mL | [3][4] | |
| Cell Culture Medium | 0.312 µg/mL | 0.625 µg/mL | [3][4] | |
| Extraction Efficiency | Plasma | 79% - 96% | 79% - 96% | [3] |
| Urine | 90% - 108% | 90% - 108% | [3] |
| | Cell Culture Medium | 76% - 101% | 76% - 101% |[3] |
Table 2: Method Validation Parameters for BZP and TFMPP in Seized Materials (GC-FID)
| Parameter | Analyte | Value | Reference |
|---|---|---|---|
| Linearity Range | BZP & TFMPP | 0.1 - 1.0 mg/mL | [7] |
| Correlation Coefficient (r²) | BZP & TFMPP | > 0.999 | [7] |
| Precision (CV%) | BZP & TFMPP | 1.3% | [7] |
| Accuracy (% Bias) | BZP | -1.38% | [7] |
| | TFMPP | -3.22% |[7] |
Visualized Workflows and Structures
References
- 1. Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scholars.direct [scholars.direct]
- 4. scholars.direct [scholars.direct]
- 5. Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. ikm.org.my [ikm.org.my]
- 8. diverdi.colostate.edu [diverdi.colostate.edu]
- 9. jfda-online.com [jfda-online.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Development of simultaneous gas chromatography-mass spectrometric and liquid chromatography-electrospray ionization mass spectrometric determination method for the new designer drugs, N-benzylpiperazine (BZP), 1-(3-trifluoromethylphenyl)piperazine (TFMPP) and their main metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: 1-(2-Chlorophenyl)piperazine as a Building Block for CNS Disorder Therapeutics
Audience: Researchers, scientists, and drug development professionals.
Abstract
1-(2-Chlorophenyl)piperazine is a privileged scaffold in medicinal chemistry, serving as a crucial building block for a multitude of therapeutics targeting central nervous system (CNS) disorders. Its incorporation into drug candidates often confers desirable polypharmacology, particularly through modulation of dopaminergic and serotonergic pathways. This document provides detailed application notes on the utility of this chemical moiety, protocols for the synthesis and evaluation of its derivatives, and a summary of quantitative binding data for key approved drugs.
Introduction
The arylpiperazine moiety is a cornerstone in the design of CNS-active agents. Specifically, the this compound scaffold has proven to be exceptionally fruitful, leading to the development of several successful drugs for conditions such as schizophrenia, bipolar disorder, and major depressive disorder.[1][2][3] The structural rigidity of the piperazine ring, combined with the electronic properties of the 2-chlorophenyl group, allows for specific interactions with key aminergic G-protein coupled receptors (GPCRs). This scaffold is a key component of several atypical antipsychotics, including aripiprazole, brexpiprazole, and cariprazine, which exhibit complex pharmacological profiles as "dopamine-serotonin system stabilizers."[4]
Applications in CNS Drug Discovery
Derivatives of this compound are primarily utilized for their ability to modulate dopamine and serotonin receptors. This dual activity is believed to contribute to their efficacy in treating not only the positive symptoms of schizophrenia but also the negative and cognitive symptoms, with a potentially lower incidence of extrapyramidal side effects compared to older antipsychotics.[5][6] The versatility of the piperazine nitrogen atoms allows for the introduction of various side chains, enabling chemists to fine-tune the affinity and intrinsic activity at different receptor subtypes.[7]
-
Atypical Antipsychotics: Aripiprazole, brexpiprazole, and cariprazine are prominent examples where the this compound core is linked to a long-chain substituent that also interacts with the receptor binding pocket.[8][9][10]
-
Antidepressants and Anxiolytics: The ability of arylpiperazines to target 5-HT1A receptors makes them attractive for developing drugs with antidepressant and anxiolytic properties.[11]
-
Neurological Disorders: Research has explored arylpiperazine derivatives for a range of other neurological conditions, including Parkinson's disease and Alzheimer's disease.[3]
Quantitative Data Summary
The following table summarizes the in vitro binding affinities (Ki, in nM) of key drugs containing the this compound scaffold. Lower Ki values indicate higher binding affinity.
| Compound | Dopamine D2 | Dopamine D3 | Serotonin 5-HT1A | Serotonin 5-HT2A | Serotonin 5-HT2B | Histamine H1 | Reference |
| Aripiprazole | 0.34 | 0.8 | 1.7 | 3.4 | 0.36 | 61 | [12][13] |
| Brexpiprazole | 0.30 | 1.1 | 0.12 | 0.47 | 1.9 | 19 | [4][14][15] |
| Cariprazine | 0.49 - 0.69 | 0.085 | 2.6 | 18.8 | 0.58 | 23.2 | [16][17][18][19][20] |
Key Experimental Protocols
Synthesis of N-Arylpiperazine Derivatives (e.g., Aripiprazole)
This protocol describes a general procedure for the N-alkylation of 1-(2,3-dichlorophenyl)piperazine with a suitable alkyl halide to synthesize aripiprazole. This method can be adapted for other derivatives.
Objective: To synthesize aripiprazole via nucleophilic substitution.
Materials:
-
7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one
-
1-(2,3-Dichlorophenyl)piperazine hydrochloride
-
Anhydrous sodium carbonate (Na2CO3)
-
Ethanol
-
Standard organic synthesis glassware (reflux condenser, round-bottom flask)
-
Magnetic stirrer with heating
-
Filtration apparatus
-
Recrystallization solvents
Procedure:
-
Suspend 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one and 1-(2,3-dichlorophenyl)piperazine hydrochloride in ethanol in a round-bottom flask.[9][21]
-
Add powdered anhydrous sodium carbonate to the suspension.[9][21]
-
Heat the mixture to reflux with stirring for approximately 6-12 hours.[9][21]
-
Monitor the reaction by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture and filter to remove inorganic salts.[21]
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the final product.[9][21]
-
Confirm the structure and purity of the synthesized compound using techniques such as NMR, mass spectrometry, and HPLC.
Caption: General workflow for the synthesis of aripiprazole.
Radioligand Binding Assay for Dopamine D2 Receptor
This protocol outlines a competitive binding assay to determine the affinity (Ki) of a test compound for the dopamine D2 receptor.
Objective: To determine the inhibitory constant (Ki) of a test compound at the D2 receptor.
Materials:
-
Cell membranes expressing human dopamine D2 receptors (e.g., from CHO or HEK293 cells).
-
Radioligand (e.g., [3H]Spiperone).[22]
-
Test compound (e.g., a this compound derivative).
-
Non-specific binding control (e.g., 10 µM Haloperidol).[23]
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine).[24]
-
Cell harvester for rapid filtration.
-
Liquid scintillation counter and scintillation cocktail.
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add in triplicate:
-
Incubate the plate for 60-120 minutes at room temperature to allow the binding to reach equilibrium.[23]
-
Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester.[24]
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[24]
-
Dry the filters and place them in scintillation vials with scintillation cocktail.[24]
-
Quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a competitive radioligand binding assay.
Signaling Pathways
The therapeutic effects of this compound derivatives like aripiprazole are largely attributed to their partial agonism at dopamine D2 receptors.[5][12] D2 receptors are Gαi-coupled, and their activation typically inhibits adenylyl cyclase, leading to reduced intracellular cAMP levels.
As partial agonists, these drugs have a dual effect:
-
In a hyperdopaminergic state (e.g., psychosis), they act as functional antagonists, competing with dopamine and reducing D2 receptor stimulation.[25]
-
In a hypodopaminergic state, they act as functional agonists, providing a basal level of D2 receptor stimulation.[25]
This "dopamine stabilization" is thought to be key to their clinical efficacy and improved side-effect profile.[6]
Caption: Simplified D2 receptor signaling modulated by a partial agonist.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Brexpiprazole | C25H27N3O2S | CID 11978813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Discovery of G Protein-biased D2 Dopamine Receptor Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 [mdpi.com]
- 8. ijpsr.com [ijpsr.com]
- 9. researchgate.net [researchgate.net]
- 10. CN103787965A - New synthesis method of aripiprazole - Google Patents [patents.google.com]
- 11. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 12. Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Brexpiprazole: so far so good - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. D3 Receptor-Targeted Cariprazine: Insights from Lab to Bedside [mdpi.com]
- 17. Occupancy of dopamine D2 and D3 and serotonin 5-HT1A receptors by the novel antipsychotic drug candidate, cariprazine (RGH-188), in monkey brain measured using positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 18. VRAYLAR® (cariprazine) Mechanism of Action [vraylarhcp.com]
- 19. Cariprazine:New dopamine biased agonist for neuropsychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Cariprazine - Wikipedia [en.wikipedia.org]
- 21. ptfarm.pl [ptfarm.pl]
- 22. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. giffordbioscience.com [giffordbioscience.com]
- 25. What are D2 receptor partial agonists and how do they work? [synapse.patsnap.com]
Application Note: Rapid N-Alkylation of Arylpiperazines using Microwave Assistance
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-alkylation of arylpiperazines is a fundamental transformation in medicinal chemistry, as the arylpiperazine moiety is a key pharmacophore in numerous clinically approved drugs, including antipsychotics, antidepressants, and anxiolytics. Traditional methods for N-alkylation often require prolonged reaction times, high temperatures, and the use of hazardous solvents. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate these reactions, offering significant advantages in terms of reduced reaction times, increased yields, and improved purity of products.[1][2] This application note provides a detailed protocol for the microwave-assisted N-alkylation of arylpiperazines, along with representative data and a generalized experimental workflow.
Advantages of Microwave-Assisted N-Alkylation
Microwave irradiation directly heats the reaction mixture by interacting with polar molecules, leading to rapid and uniform heating.[3] This localized superheating can significantly accelerate reaction rates, often reducing reaction times from hours to minutes.[1] Key benefits include:
-
Rapid Reaction Times: Dramatically shorter synthesis times compared to conventional heating methods.
-
Higher Yields: Improved reaction kinetics often lead to higher product yields and fewer side products.[4][5]
-
Greener Chemistry: The use of less solvent or even solvent-free conditions is often possible, contributing to more environmentally friendly processes.[6][7]
-
Reproducibility: Modern microwave reactors offer precise temperature and pressure control, ensuring high reproducibility.
Experimental Protocols
This section details a general protocol for the microwave-assisted N-alkylation of arylpiperazines. The protocol for the synthesis of Aripiprazole, a well-known antipsychotic drug containing an arylpiperazine core, is provided as a specific example.[8]
General Protocol for N-Alkylation of Arylpiperazines
This protocol can be adapted for various arylpiperazines and alkylating agents. Optimization of the base, solvent, and microwave parameters (temperature, time, and power) may be necessary for specific substrates.
Materials:
-
Arylpiperazine (1.0 mmol)
-
Alkyl halide (1.1 - 1.5 mmol)
-
Base (e.g., K₂CO₃, Cs₂CO₃, Et₃N) (2.0 - 3.0 mmol)
-
Solvent (e.g., DMF, NMP, Acetonitrile, or solvent-free)
-
Microwave reactor vials (10 mL) with stir bars
-
Microwave synthesizer
Procedure:
-
To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add the arylpiperazine (1.0 mmol), the alkyl halide (1.1 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Add the chosen solvent (2-5 mL). For solvent-free conditions, the reagents are mixed directly.[9]
-
Seal the vial with a cap.
-
Place the vial in the cavity of the microwave synthesizer.
-
Set the reaction parameters:
-
Temperature: 100 - 150 °C
-
Time: 5 - 30 minutes
-
Power: 100 - 300 W (dynamic power control is recommended to maintain the target temperature)
-
-
Start the microwave irradiation with stirring.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Quench the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated arylpiperazine.
Example Protocol: Synthesis of Aripiprazole[4]
Reaction: 1-(2,3-dichlorophenyl)piperazine with 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one.
Materials:
-
1-(2,3-dichlorophenyl)piperazine (1.0 mmol, 231 mg)
-
7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one (1.0 mmol, 312 mg)
-
Potassium carbonate (K₂CO₃) (3.0 mmol, 414 mg)
-
Solvent-free conditions or minimal DMF (e.g., 10% by mass)[8]
-
Tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst (optional, catalytic amount)
Microwave Parameters:
Procedure:
-
In a microwave reactor vial, combine 1-(2,3-dichlorophenyl)piperazine, 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one, and potassium carbonate.
-
If using a phase-transfer catalyst, add a catalytic amount of TBAB.
-
For solvent-free conditions, ensure the reagents are well-mixed.[8]
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 50 W for 2 minutes.[8]
-
Monitor the reaction progress by TLC. If starting materials are present, continue irradiation for another 2 minutes.[8]
-
After cooling, add water to the reaction mixture and extract the product with dichloromethane.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield Aripiprazole.
Data Presentation
The following table summarizes representative data for the microwave-assisted N-alkylation of various amines, including arylpiperazine precursors, under different conditions to illustrate the efficiency of this method.
| Entry | Amine | Alkylating Agent | Base | Solvent | Temp (°C) | Time (min) | Yield (%) | Reference |
| 1 | 1-(2,3-dichlorophenyl)piperazine | 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one | K₂CO₃ | Solvent-free | N/A (50W) | 2-4 | ~70-80 | |
| 2 | Isatin | Ethyl bromoacetate | K₂CO₃ | DMF | N/A (150W) | 3 | 92 | |
| 3 | Isatin | Benzyl chloride | K₂CO₃ | DMF | N/A (150W) | 3 | 95 | [10] |
| 4 | p-Toluidine | Benzyl chloride | None | Water | 150 | 20 | 82 | [7] |
| 5 | Aniline | Benzyl chloride | None | Water | 150 | 20 | 78 | [7] |
| 6 | Benzanilide | Benzyl chloride | KOH/K₂CO₃ | Solvent-free | 135-145 | 1.9 | 93 | [9] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the microwave-assisted N-alkylation of arylpiperazines.
Caption: General workflow for microwave-assisted N-alkylation.
Signaling Pathway/Logical Relationship
The following diagram illustrates the logical relationship of the key components and steps in the microwave-assisted N-alkylation reaction.
Caption: Key components in microwave-assisted N-alkylation.
Conclusion
Microwave-assisted N-alkylation of arylpiperazines is a highly efficient and rapid method for the synthesis of this important class of compounds. The protocols and data presented in this application note demonstrate the significant advantages of this technology over conventional heating methods. By leveraging microwave synthesis, researchers in drug discovery and development can accelerate their synthetic workflows, improve yields, and adopt greener chemical practices.
References
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. Microwave-assisted synthesis of N-heterocycles in medicinal chemistry - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Microwave-assisted N-alkylation of amines with alcohols catalyzed by MnCl2 : Anticancer, docking, and DFT studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid and Convenient Microwave-Assisted Synthesis of Primary Amines via Reductive N-Alkylation of Methyl Carbamate with Aldehydes [organic-chemistry.org]
- 6. Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. mdpi.com [mdpi.com]
- 10. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of 1-(2,3-Dichlorophenyl)piperazine Hydrochloride: A Key Intermediate in Aripiprazole Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-(2,3-Dichlorophenyl)piperazine hydrochloride is a critical starting material in the synthesis of aripiprazole, an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar disorder.[1][2][3][4][5][6] The purity and quality of this intermediate are paramount as they directly impact the efficacy and safety of the final active pharmaceutical ingredient (API).[1][2] This document provides detailed application notes and experimental protocols for the preparation of 1-(2,3-dichlorophenyl)piperazine hydrochloride, offering insights into various synthetic routes and their associated quantitative data.
Application Notes
The synthesis of aripiprazole typically involves the N-alkylation of 1-(2,3-dichlorophenyl)piperazine with a suitable butoxy-quinolinone derivative.[4][7] Therefore, a reliable and scalable synthesis of the piperazine intermediate is a crucial first step. The choice of synthetic route can influence not only the yield and purity of the intermediate but also the overall cost-effectiveness and environmental impact of the aripiprazole manufacturing process.
Key considerations for the synthesis of 1-(2,3-dichlorophenyl)piperazine hydrochloride include:
-
Starting Materials: Common starting materials are 2,3-dichloroaniline or 2,3-dichloronitrobenzene.[8][9][10] The choice often depends on cost, availability, and the desired synthetic strategy.
-
Reaction Conditions: The reaction conditions, such as solvent, temperature, and catalysts, play a significant role in reaction time, yield, and impurity profile.
-
Purification: Effective purification methods are essential to achieve the high purity (typically ≥99%) required for pharmaceutical intermediates.[2][5]
Data Presentation
The following tables summarize quantitative data from various reported methods for the synthesis of 1-(2,3-dichlorophenyl)piperazine hydrochloride.
Table 1: Synthesis via Cyclization of 2,3-Dichloroaniline with Bis(2-chloroethyl)amine Hydrochloride
| Starting Material | Reagents/Catalysts | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (HPLC, %) | Reference |
| 2,3-Dichloroaniline | Bis(2-chloroethyl)amine HCl | None | 120 | 34 | 59.5 | 99.62 | [10] |
| 2,3-Dichloroaniline | Bis(2-chloroethyl)amine HCl | None | 160 | 12 | 64.0 | 99.58 | [10] |
| 2,3-Dichloroaniline | Bis(2-chloroethyl)amine HCl | None | 200 | 4 | 65.6 | 99.67 | [9][10] |
| 2,3-Dichloroaniline | N,N-bis(chloro-2-ethyl)amine, p-toluene sulfonic acid, tetrabutylammonium bromide | Xylene | 130-135 | 48 | 88 | Not specified | [11] |
Table 2: One-Pot Synthesis from 2,3-Dichloronitrobenzene
| Starting Material | Reagents/Catalysts | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (HPLC, %) | Reference |
| 2,3-Dichloronitrobenzene | Bis(2-chloroethyl)amine HCl, Iron powder, Ammonium chloride, Potassium iodide, Tetrabutylammonium bromide | Diethylene glycol ether, Water | 130 | 20 | 68.0 | 99.0 | [8][12] |
| 2,3-Dichloronitrobenzene | Bis(2-chloroethyl)amine HCl, Iron powder, Ammonium chloride, Potassium iodide, Tetrabutylammonium bromide | Diethylene glycol ether, Water | 130 | 20 | 68.3 | 99.2 | [8] |
| 2,3-Dichloronitrobenzene | Bis(2-chloroethyl)amine HCl, Iron powder, Ammonium chloride, Potassium iodide, Tetrabutylammonium bromide | Diethylene glycol ether, Water | 130 | 20 | 69.4 | 99.4 | [8] |
Experimental Protocols
Protocol 1: Synthesis from 2,3-Dichloroaniline
This protocol is based on the cyclization reaction between 2,3-dichloroaniline and bis(2-chloroethyl)amine hydrochloride.[9][10]
Materials:
-
2,3-Dichloroaniline
-
Bis(2-chloroethyl)amine hydrochloride
-
n-Butanol
-
Methanol
-
Water
-
Reaction kettle with heating and stirring capabilities
Procedure:
-
Charge the reaction kettle with 100 kg of 2,3-dichloroaniline.
-
Begin stirring and heat the contents to 100°C.
-
Gradually add 200 kg of solid bis(2-chloroethyl)amine hydrochloride in 8 batches, maintaining the temperature at 100°C.
-
After the addition is complete, raise the temperature to 200°C and maintain for 4 hours.
-
Stop heating and carefully vent any exhaust gas.
-
Add 250 kg of n-butanol and stir under reflux for 1 hour.
-
Cool the mixture to induce crystallization.
-
Isolate the crude product by centrifugation.
-
Purify the crude product by recrystallization from a mixture of 350 kg of methanol and water (10:1).
-
Cool the solution to allow for crystallization, then isolate the purified product by centrifugation and dry to obtain 1-(2,3-dichlorophenyl)piperazine hydrochloride.
Protocol 2: One-Pot Synthesis from 2,3-Dichloronitrobenzene
This protocol describes a one-pot method starting from 2,3-dichloronitrobenzene.[8][12]
Materials:
-
2,3-Dichloronitrobenzene
-
Bis(2-chloroethyl)amine hydrochloride
-
Diethylene glycol ether
-
Iron powder
-
Ammonium chloride
-
Purified water
-
Potassium iodide
-
Tetrabutylammonium bromide
-
Acetone
-
Reaction flask with heating and stirring capabilities
Procedure:
-
In a 500 ml reaction flask, add 10 g of 2,3-dichloronitrobenzene and 10.2 g of bis(2-chloroethyl)amine hydrochloride.
-
Add 100 ml of diethylene glycol ether, 12.0 g of iron powder, 14.0 g of ammonium chloride, 125 ml of purified water, 1.10 g of potassium iodide, and 2.14 g of tetrabutylammonium bromide.
-
Heat the mixture to 130°C and maintain this temperature for 20 hours.
-
After the reaction is complete, stop heating and allow the mixture to cool to room temperature.
-
Filter the mixture by suction.
-
To the mother liquor, add 100 ml of acetone and stir for 1.5 hours to induce crystallization.
-
Filter the crystallized product by suction and dry to obtain the crude product.
Visualizations
The following diagrams illustrate the key synthetic pathways and the overall workflow for the preparation of aripiprazole.
Caption: Overall workflow for Aripiprazole synthesis.
Caption: Logical relationship of synthesis factors.
References
- 1. arborpharmchem.com [arborpharmchem.com]
- 2. nbinno.com [nbinno.com]
- 3. New synthesis method of aripiprazole - Eureka | Patsnap [eureka.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. innospk.com [innospk.com]
- 6. Classics in Chemical Neuroscience: Aripiprazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ptfarm.pl [ptfarm.pl]
- 8. Preparation method of aripiprazole intermediate 1-(2,3-dichlorophenyl)piperazine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 9. Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 10. CN102807536B - Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride - Google Patents [patents.google.com]
- 11. 1-(2,3-Dichlorophenyl)-piperazine synthesis - chemicalbook [chemicalbook.com]
- 12. CN107011288B - A kind of preparation method of aripiprazole intermediate 1- (2,3- dichlorophenyl) piperazine hydrochloride - Google Patents [patents.google.com]
Application Notes and Protocols: Condensation Reaction of 7-(4-bromobutoxy)-1,2-dihydroquinoline-2-one with Piperazine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
The condensation reaction between 7-(4-bromobutoxy)-1,2-dihydroquinoline-2-one and various piperazine derivatives is a cornerstone of synthetic medicinal chemistry, most notably in the production of atypical antipsychotic drugs such as aripiprazole.[1][2] This nucleophilic substitution reaction, specifically an N-alkylation of the piperazine moiety, forms a critical carbon-nitrogen bond that links the quinolinone scaffold to the piperazine ring via a butyl ether linkage. Understanding the nuances of this reaction is paramount for optimizing yield, purity, and scalability in a drug development context. These application notes provide detailed protocols and critical data for researchers engaged in the synthesis of novel therapeutics based on this chemical transformation.
The primary intermediate, 7-(4-bromobutoxy)-3,4-dihydrocarbostyril (BBQ), is a key component in the synthesis of aripiprazole.[3] The reaction involves the alkylation of a piperazine derivative with an alkyl halide in the presence of a base.[4][5] Common challenges in this synthesis include the potential for di-alkylation of the piperazine and the formation of dimeric impurities, which can complicate purification and reduce the overall yield of the desired product.[6]
Data Presentation
The following table summarizes typical reaction conditions and outcomes for the condensation of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2-one with 1-(2,3-dichlorophenyl)piperazine, the key step in aripiprazole synthesis.[7]
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Piperazine Derivative | 1-(2,3-dichlorophenyl)piperazine | 1-(2,3-dichlorophenyl)piperazine | 1-(2,3-dichlorophenyl)piperazine |
| Solvent | Acetonitrile | Dimethylformamide (DMF) | Ethanol |
| Base | Potassium Carbonate (K₂CO₃) | Triethylamine (TEA) | Sodium Carbonate (Na₂CO₃) |
| Temperature | 60-80°C | 60°C | Reflux |
| Reaction Time | 4-6 hours | 4 hours | 12 hours |
| Catalyst | Sodium Iodide (NaI) | None | None |
| Reported Yield | >90% | High | 85-90% |
| Purity | >99% | High | >99.3% |
Experimental Protocols
Protocol 1: General Procedure for the Condensation Reaction
This protocol outlines a general method for the mono-N-alkylation of a substituted piperazine with 7-(4-bromobutoxy)-1,2-dihydroquinoline-2-one.
Materials:
-
7-(4-bromobutoxy)-1,2-dihydroquinoline-2-one (1.0 eq)
-
Substituted piperazine derivative (1.1 - 1.5 eq)[2]
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)[4]
-
Anhydrous Acetonitrile (MeCN)
-
Sodium Iodide (NaI) (catalytic amount)[7]
Procedure:
-
To a dry reaction flask equipped with a magnetic stirrer and a reflux condenser, add the substituted piperazine derivative and anhydrous potassium carbonate.
-
Add anhydrous acetonitrile to the flask to create a stirrable suspension.
-
Add 7-(4-bromobutoxy)-1,2-dihydroquinoline-2-one and a catalytic amount of sodium iodide to the reaction mixture.[7]
-
Heat the reaction mixture to 60-80°C and stir vigorously.[4]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the inorganic salts and wash the filter cake with acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent such as ethanol.[2]
Protocol 2: Synthesis of Aripiprazole
This protocol details the specific synthesis of aripiprazole.
Materials:
-
7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one (1.0 eq)
-
1-(2,3-dichlorophenyl)piperazine (1.5 eq)[2]
-
Sodium Carbonate (Na₂CO₃) (2.0 eq)
-
Ethanol
-
Sodium Iodide (NaI) (catalytic amount)
Procedure:
-
Combine 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one, 1-(2,3-dichlorophenyl)piperazine, sodium carbonate, and a catalytic amount of sodium iodide in a round-bottom flask.[2][7]
-
Add ethanol as the solvent.
-
Heat the mixture to reflux and maintain for approximately 12 hours.
-
After cooling to room temperature, filter the reaction mixture to remove inorganic solids.
-
Evaporate the solvent from the filtrate under reduced pressure to yield the crude product.[2]
-
The crude product can be purified by recrystallization from ethanol to yield aripiprazole as a white solid.[2]
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for the condensation reaction.
Aripiprazole Synthesis Pathway
Caption: Key steps in the synthesis of aripiprazole.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Classics in Chemical Neuroscience: Aripiprazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US7361756B2 - Method of making 7-(4-bromobutoxy)-3,4-dihydrocarbostyril - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. Reactions of Piperazines | Ambeed [ambeed.com]
- 6. WO2008026220A1 - A process for purification of 7-(4-bromobutoxy)-3,4 dihydrocarbostyril, an intermediate for manufacture of aripirazole - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Application of 1-(2-Chlorophenyl)piperazine in Cerebrovascular Disease: A Review of Current Evidence and Future Directions
For Researchers, Scientists, and Drug Development Professionals
Application Notes
1. Introduction
1-(2-Chlorophenyl)piperazine (oCPP) is a chemical compound belonging to the phenylpiperazine class. While it is commercially available and utilized as a key intermediate in the synthesis of various pharmacologically active molecules, its direct therapeutic application in cerebrovascular diseases is not yet established in publicly available scientific literature.[1] This document aims to provide a comprehensive overview of the current, albeit limited, understanding of oCPP's potential relevance to cerebrovascular disease, drawing inferences from the activities of structurally related compounds and outlining protocols for its future investigation.
2. Current Status and Role as a Pharmaceutical Intermediate
Currently, this compound is primarily recognized for its role as a versatile building block in medicinal chemistry.[1] Its structure is incorporated into more complex molecules designed to treat a range of conditions, including central nervous system (CNS) and cardiovascular disorders. While some sources suggest its utility in the synthesis of agents for cerebrovascular diseases, specific examples of marketed or late-stage clinical drugs for stroke or other cerebrovascular conditions that use oCPP as a direct precursor are not readily identifiable in the reviewed literature.
3. Inferred Pharmacological Profile and Potential Mechanisms of Action in Cerebrovascular Disease
The direct pharmacological effects of this compound on the cerebrovascular system have not been extensively studied. However, the well-documented activities of its isomers and other piperazine derivatives allow for the formulation of hypotheses regarding its potential mechanisms of action. These remain speculative and require experimental validation.
-
Serotonergic System Modulation: The meta-isomer, 1-(3-chlorophenyl)piperazine (mCPP), is a well-known serotonin (5-HT) receptor agonist with affinity for multiple 5-HT receptor subtypes.[2] The serotonergic system plays a complex role in the regulation of cerebral blood flow and neuronal excitability, both of which are critical in the pathophysiology of ischemic stroke. It is plausible that oCPP may also interact with serotonin receptors, potentially influencing vascular tone and neuronal survival.
-
Calcium Channel Blockade: Some piperazine derivatives, such as Cinepazide, act as calcium channel blockers and are used in the treatment of cerebrovascular diseases.[3] By blocking the influx of calcium into cells, these agents can prevent the excitotoxicity and apoptotic pathways initiated by ischemic conditions. The potential for oCPP to exhibit similar calcium channel blocking activity warrants investigation.
-
Anti-inflammatory and Neuroprotective Effects: Neuroinflammation is a key contributor to secondary brain injury following a stroke. Derivatives of piperazine have been explored for their anti-inflammatory and neuroprotective properties in the context of ischemic stroke.[4] These effects may be mediated through various pathways, including the inhibition of microglial activation and the reduction of pro-inflammatory cytokine release.
Table 1: Potential, Unverified Mechanisms of Action of this compound in Cerebrovascular Disease Based on Related Compounds
| Potential Mechanism of Action | Relevant Compound Class/Example | Potential Therapeutic Effect in Cerebrovascular Disease |
| Serotonin Receptor Modulation | 1-(3-chlorophenyl)piperazine (mCPP) | Regulation of cerebral blood flow, neuroprotection |
| Calcium Channel Blockade | Cinepazide | Reduction of excitotoxicity and apoptosis |
| Anti-Neuroinflammation | Indole/Indazole-piperazine-pyrimidine derivatives | Attenuation of secondary brain injury |
| Acetylcholinesterase Inhibition | Piperazine derivatives described in patent CN102603675B | Potential cognitive improvement post-stroke |
4. Future Research Directions
Given the lack of direct evidence, the primary application of this compound in the context of cerebrovascular disease is as a lead compound for further investigation. A systematic evaluation of its pharmacological profile is necessary to determine if it possesses any therapeutic potential. The following experimental workflow is proposed for the initial preclinical assessment of oCPP.
Caption: Proposed workflow for the preclinical evaluation of this compound in cerebrovascular disease models.
Experimental Protocols
The following are generalized protocols that would be suitable for the initial investigation of this compound's efficacy in a preclinical model of ischemic stroke.
1. Protocol: Middle Cerebral Artery Occlusion (MCAO) Model in Rats
This protocol describes a common in vivo model to simulate focal cerebral ischemia.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
This compound (dissolved in a suitable vehicle, e.g., saline with 1% DMSO)
-
Anesthetic (e.g., isoflurane)
-
Surgical microscope
-
4-0 monofilament nylon suture with a rounded tip
-
Physiological monitoring equipment (temperature, blood pressure)
-
2,3,5-triphenyltetrazolium chloride (TTC)
Procedure:
-
Anesthesia and Surgical Preparation:
-
Anesthetize the rat with isoflurane (4% for induction, 1.5-2% for maintenance).
-
Maintain body temperature at 37°C using a heating pad.
-
Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
-
Occlusion:
-
Ligate the distal ECA and the CCA.
-
Insert the 4-0 nylon suture into the ICA via the ECA stump and advance it approximately 18-20 mm until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA).
-
-
Drug Administration:
-
Administer this compound or vehicle intraperitoneally or intravenously at a predetermined dose and time point (e.g., 30 minutes post-occlusion).
-
-
Reperfusion:
-
After the desired occlusion period (e.g., 90 minutes), withdraw the suture to allow for reperfusion.
-
-
Post-operative Care:
-
Suture the incision and allow the animal to recover. Monitor for any adverse effects.
-
-
Neurological Deficit Scoring (24 hours post-MCAO):
-
Assess neurological function using a standardized scale (e.g., a 5-point scale from 0 = no deficit to 4 = severe deficit).
-
-
Infarct Volume Measurement:
-
Euthanize the rat and harvest the brain.
-
Slice the brain into 2 mm coronal sections.
-
Stain the sections with 2% TTC solution. Healthy tissue will stain red, while the infarcted area will remain white.
-
Quantify the infarct volume using image analysis software.
-
Table 2: Example Data Table for MCAO Study
| Treatment Group | Dose (mg/kg) | Neurological Score (mean ± SD) | Infarct Volume (mm³; mean ± SD) |
| Vehicle Control | - | ||
| oCPP | X | ||
| oCPP | Y | ||
| oCPP | Z |
2. Protocol: Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) in Neuronal Cell Culture
This in vitro protocol simulates ischemic conditions in a controlled cellular environment.
Materials:
-
Primary neuronal culture or a neuronal cell line (e.g., SH-SY5Y)
-
Glucose-free DMEM
-
Hypoxic chamber (95% N₂, 5% CO₂)
-
This compound
-
Cell viability assay (e.g., MTT or LDH assay)
Procedure:
-
Cell Culture:
-
Culture neurons to the desired confluency in standard culture medium.
-
-
Oxygen-Glucose Deprivation:
-
Replace the culture medium with glucose-free DMEM.
-
Place the cells in a hypoxic chamber for a specified duration (e.g., 2 hours).
-
-
Drug Treatment and Reoxygenation:
-
Remove the cells from the hypoxic chamber and replace the medium with standard culture medium containing various concentrations of this compound or vehicle.
-
Return the cells to a normoxic incubator (95% air, 5% CO₂) for 24 hours.
-
-
Assessment of Cell Viability:
-
Perform an MTT or LDH assay to quantify cell death.
-
Caption: Workflow for the in vitro Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) experiment.
Conclusion
While this compound is a known entity in medicinal chemistry, its direct role in the treatment of cerebrovascular diseases remains undefined and speculative. The information available on its isomers and other piperazine derivatives suggests potential, yet unproven, mechanisms of action that could be relevant to stroke pathophysiology. The provided protocols offer a foundational framework for initiating the necessary preclinical research to elucidate the therapeutic potential, if any, of this compound in cerebrovascular disease. Further investigation is required to move from its current status as a chemical intermediate to a potential therapeutic agent.
References
- 1. nbinno.com [nbinno.com]
- 2. 1-(m-chlorophenyl)piperazine (mCPP) interactions with neurotransmitter receptors in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Design and synthesis of novel indole and indazole-piperazine pyrimidine derivatives with anti-inflammatory and neuroprotective activities for ischemic stroke treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Aripiprazole Synthesis Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of aripiprazole.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for aripiprazole?
A1: The most widely described synthetic route for aripiprazole involves the N-alkylation of 1-(2,3-dichlorophenyl)piperazine (DCP) with 7-(4-halobutoxy)-3,4-dihydroquinolin-2-one.[1] This reaction is typically carried out in the presence of a base.[2][3] A common precursor is 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone, which is synthesized by reacting 7-hydroxy-3,4-dihydro-2(1H)-quinolinone with 1,4-dibromobutane.[2][4]
Q2: What are the key intermediates in aripiprazole synthesis?
A2: The primary intermediates in the common synthesis route are:
-
7-hydroxy-3,4-dihydro-2(1H)-quinolinone (7-HQ) [5]
-
1-(2,3-dichlorophenyl)piperazine (DCP) or its hydrochloride salt[2][6]
Q3: Which analytical methods are typically used to assess the purity of aripiprazole?
A3: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the purity of aripiprazole and identifying any impurities.[6][7][8] Other techniques like potentiometric and thermogravimetric analysis can also be used for verification.[3][7]
Q4: Are there alternative, more "green" synthesis methods available?
A4: Yes, researchers have developed methods that are more environmentally friendly. One such method utilizes microwave irradiation, which can significantly shorten reaction times (to a few minutes) and can be performed under solvent-free conditions in the presence of a phase-transfer catalyst (PTC).[2][3] Mechanochemical synthesis in a ball mill is another green chemistry approach that has shown promising results, achieving high yields in a short amount of time.[3]
Troubleshooting Guides
Issue 1: Low Yield of Aripiprazole in the Final Condensation Step
Low product yield is a common issue that can arise from several factors, including incomplete reactions, side reactions, or product loss during workup and purification.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low reaction yield.
Possible Causes & Solutions in Detail:
-
Incomplete Conversion: The reaction may not have proceeded to completion.
-
Solution: Increase the reaction time or temperature. However, monitor for the formation of degradation products. Also, verify the purity and stoichiometry of your starting materials and the effectiveness of the base used.[9]
-
-
Side Product Formation: Competing reactions can consume starting materials and reduce the yield of the desired product.
-
Solution: Analyze the crude reaction mixture by LC-MS to identify major byproducts. Adjusting the stoichiometry or reaction conditions, such as lowering the temperature, may minimize their formation.[9]
-
-
Product Loss During Workup/Purification: Aripiprazole may be lost during extraction or chromatography steps.
-
Solution: Optimize the workup and purification conditions. For instance, ensure the pH is appropriate during aqueous extractions to prevent the product from dissolving in the wrong phase. Consider alternative purification methods if significant loss occurs during chromatography.[9]
-
Table 1: Impact of Reaction Parameters on Aripiprazole Yield
| Parameter | Variation | Observed Yield | Purity | Reference |
| Method | Conventional Heating (Reflux) | 85-90% | >99.3% | [3][10] |
| Microwave Irradiation (Solvent-free, PTC) | 45% (recrystallized) | Not specified | [2] | |
| Microwave Irradiation (Solvent-free, PTC, Zeolite) | ~90% | Not specified | [3] | |
| Solvent | n-Butanol (Reflux) | ~60% | 99% | [2] |
| Ethanol (Reflux) | 85% | 99.32% | [8] | |
| Dimethylformamide (DMF) | 60% (for a similar reaction) | Not specified | [2] | |
| Base | K₂CO₃ | 45% (Microwave) | Not specified | [2] |
| Na₂CO₃ | 85-90% (Ethanol Reflux) | >99.3% | [3][10] |
Issue 2: Presence of Impurities in the Final Product
Impurities can arise from unreacted starting materials, side-products, or degradation of the final product.
Common Impurities:
-
Unreacted Intermediates: 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone or 1-(2,3-dichlorophenyl)piperazine.
-
Degradation Products: Aripiprazole can degrade under certain conditions. 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone is also a known degradation product in aripiprazole tablets.[11]
-
Metabolites (in biological contexts): Dehydro-aripiprazole is a major active metabolite.[]
Troubleshooting Steps:
-
Identify the Impurity: Use HPLC and mass spectrometry to identify the structure of the impurity.
-
Trace the Source: Determine if the impurity is from a starting material, a side-reaction, or degradation.
-
Optimize Reaction Conditions: If it's a side-product, adjust reaction conditions (e.g., temperature, reaction time, stoichiometry) to minimize its formation.
-
Improve Purification: Develop a more effective purification method. This could involve optimizing the recrystallization solvent system or chromatography conditions. For instance, recrystallization in ethanol is a common method to purify aripiprazole.[4][8]
Experimental Protocols
Protocol 1: Synthesis of 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone
This protocol is based on the alkylation of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone.
General Synthesis Workflow
Caption: General two-step synthesis workflow for aripiprazole.
Materials:
-
7-hydroxy-3,4-dihydro-2(1H)-quinolinone
-
1,4-dibromobutane (3 molar equivalents)[4]
-
Potassium carbonate (K₂CO₃) or another suitable base
Procedure:
-
In a round-bottomed flask, combine 7-hydroxy-3,4-dihydro-2(1H)-quinolinone, 1,4-dibromobutane, and potassium carbonate in DMF.[4][13]
-
Stir the mixture at a controlled temperature (e.g., 40-60 °C) for several hours.[4][13]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC.
-
Once the reaction is complete, dilute the mixture with water.[4]
-
Extract the aqueous phase with an organic solvent such as ethyl acetate.[4]
-
Wash the combined organic layers, dry with an anhydrous salt (e.g., magnesium sulfate), and evaporate the solvent under reduced pressure.[5]
-
Purify the resulting crude product by recrystallization (e.g., from ethanol or cyclohexane) or silica gel column chromatography to yield 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone.[4][5][13]
Protocol 2: Synthesis of Aripiprazole (Final Condensation Step)
This protocol describes the reaction between 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone and 1-(2,3-dichlorophenyl)piperazine.
Materials:
-
7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone
-
1-(2,3-dichlorophenyl)piperazine hydrochloride
-
Sodium carbonate (Na₂CO₃)
-
Ethanol
Procedure:
-
To a suspension of 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone and 1-(2,3-dichlorophenyl)piperazine hydrochloride in ethanol, add powdered anhydrous sodium carbonate.[8]
-
Reflux the mixture for several hours (e.g., 6-12 hours).[3][8]
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
After completion, filter the hot mixture to remove insoluble inorganic salts.[8]
-
Allow the filtrate to cool to room temperature to induce crystallization.[8]
-
Collect the crystalline product by filtration, wash with cold ethanol, and dry to obtain crude aripiprazole.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol to achieve high purity (>99%).[8]
Table 2: Example Reaction Conditions for Aripiprazole Synthesis
| Reactant 1 | Reactant 2 | Base | Solvent | Time | Temp | Yield | Purity | Reference |
| 7-(4-bromobutoxy)-...-quinolinone | 1-(2,3-dichlorophenyl)piperazine HCl | Na₂CO₃ | Ethanol | 12 h | Reflux | 85% | 99.32% | [8] |
| 7-(4-bromobutoxy)-...-quinolinone | 1-(2,3-dichlorophenyl)piperazine | Na₂CO₃ | Ethanol | 6 h | Reflux | 85-90% | >99.3% | [3][10] |
| 7-HQ, 1,4-dibromobutane, DCP | (One-pot) | K₂CO₃ | DMF (10%) | 120 s | Microwave (100W) | 45% | Not Specified | [2] |
Key Reaction Diagram
The final step in aripiprazole synthesis is a nucleophilic substitution reaction.
Caption: Final condensation step in aripiprazole synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. marxify.pages.dev [marxify.pages.dev]
- 3. researchgate.net [researchgate.net]
- 4. Classics in Chemical Neuroscience: Aripiprazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof - Google Patents [patents.google.com]
- 6. arborpharmchem.com [arborpharmchem.com]
- 7. Optimization of aripiprazole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ptfarm.pl [ptfarm.pl]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. lookchem.com [lookchem.com]
- 13. 3,4-Dihydro-7-(4-bromobutoxy)-2(1H)-quinolinone | 129722-34-5 [chemicalbook.com]
Technical Support Center: Synthesis of Monosubstituted Piperazine
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of monosubstituted piperazines. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in synthesizing monosubstituted piperazines?
The main difficulty arises from the symmetrical nature of piperazine, which has two secondary amine groups of similar reactivity. This often leads to the formation of undesired 1,4-disubstituted byproducts, consequently reducing the yield of the target monosubstituted product.[1][2][3][4]
Q2: What are the principal strategies to achieve selective monosubstitution?
There are three primary strategies to favor the formation of monosubstituted piperazines:
-
Using a Large Excess of Piperazine: Employing a 5 to 10-fold excess of piperazine relative to the electrophile statistically favors the reaction of the electrophile with an unsubstituted piperazine molecule.[1][2]
-
Protecting Group Strategy: This highly reliable method involves temporarily blocking one of the nitrogen atoms with a protecting group, such as a tert-butyloxycarbonyl (Boc) group.[1][3][5] This ensures that substitution can only occur at the unprotected nitrogen. The protecting group is then removed in a subsequent step.[6]
-
Protonation: Utilizing a mono-protonated piperazine salt can reduce the nucleophilicity of the second nitrogen atom, thereby hindering disubstitution.[6][5]
Q3: What are common side reactions other than disubstitution?
Besides the formation of 1,4-disubstituted products, other potential side reactions include elimination reactions, particularly with certain alkyl halides, and over-oxidation, depending on the synthetic route chosen.[1][7]
Q4: When is it advantageous to use flow chemistry for piperazine synthesis?
Flow chemistry can be particularly beneficial for reactions that are highly exothermic, involve hazardous reagents, or require precise control over reaction time and temperature.[7] It can also facilitate the scaling up of the synthesis.[7]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis of monosubstituted piperazines.
| Problem | Potential Cause | Troubleshooting Steps & Recommendations |
| Low Yield of Monosubstituted Product & Significant Disubstitution | High reactivity of the monosubstituted product. | • Increase Piperazine Excess: Use a 5-10 fold excess of piperazine relative to the electrophile.[1][2]• Slow Addition of Electrophile: Add the alkylating or arylating agent dropwise, preferably at a low temperature, to maintain a low concentration of the electrophile.[1]• Use a Mono-protected Piperazine: Employ N-Boc-piperazine to ensure selective substitution.[1]• Optimize Reaction Conditions: Monitor the reaction closely using TLC or LC-MS and stop it once the formation of the monosubstituted product is maximized, as prolonged reaction times and high temperatures can favor disubstitution.[1] |
| Low Yield in Buchwald-Hartwig Amination for N-Aryl Piperazine Synthesis | Catalyst deactivation, suboptimal reaction conditions, or issues with starting materials. | • Catalyst and Ligand Selection: Screen different palladium precursors and phosphine ligands. For electron-rich aryl halides, more electron-rich and sterically hindered ligands are often required.[1]• Base Selection: If a strong base like NaOtBu is causing decomposition, consider a weaker base such as K₃PO₄ or Cs₂CO₃.[1][7]• Solvent Choice: Toluene, dioxane, and THF are common. For solubility issues, a more polar solvent like t-butanol may be beneficial.[1][7] |
| Reaction Stalls or is Incomplete | Poor solubility of reagents or reversible reaction equilibrium. | • Change Solvent: Switch to a more polar aprotic solvent like DMF to ensure all reagents are fully dissolved.[6]• Ensure Effective Neutralization: Add a sufficient amount of base to neutralize any acid byproduct that may be inhibiting the reaction.[6] |
| Difficulty in Product Purification | The basicity and polarity of piperazine derivatives can complicate purification. | • Acid-Base Extraction: Dissolve the crude mixture in an organic solvent and extract with an acidic aqueous solution. The piperazine derivative will move to the aqueous layer as its salt. The aqueous layer can then be basified and the product re-extracted into an organic solvent.[2]• Column Chromatography: If using silica gel, consider adding a small amount of a basic modifier like triethylamine to the eluent to prevent streaking. Alumina can also be an effective stationary phase.[2]• Crystallization: If the product is a solid, recrystallization can be a highly effective purification method.[1] |
| Product is Highly Water-Soluble and Difficult to Extract | Formation of a salt during work-up. | After quenching the reaction, adjust the pH of the aqueous layer to between 9.5 and 12 with a base like sodium carbonate or sodium hydroxide. This will deprotonate the piperazine nitrogen, converting the product to its free base form, which is more soluble in organic solvents like dichloromethane or chloroform.[6] |
Data Presentation
Table 1: Effect of Piperazine to Electrophile Molar Ratio on Product Distribution
| Molar Ratio (Piperazine : Electrophile) | Mono-substituted Product Yield (%) | Di-substituted Product Yield (%) |
| 1 : 1 | Low to Moderate | High |
| 3 : 1 | Good | Low |
| 5 : 1 | High | Very Low |
| 10 : 1 | Very High | Trace |
| Note: Yields are generalized and will vary based on specific substrates and reaction conditions.[2] |
Experimental Protocols
Protocol 1: Mono-N-alkylation using Excess Piperazine
-
Materials:
-
Piperazine (10 mmol, 10 eq.)
-
Alkyl halide (1 mmol, 1 eq.)
-
Potassium carbonate (2 mmol, 2 eq.)
-
Acetonitrile (20 mL)
-
-
Procedure:
-
To a solution of piperazine in acetonitrile, add potassium carbonate.
-
Slowly add the alkyl halide to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Once the reaction is complete, filter the mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to isolate the mono-alkylated product.[1][2]
-
Protocol 2: Synthesis of N-Boc-piperazine (Mono-protection)
-
Materials:
-
Piperazine (2.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O, 1.0 eq)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve piperazine in dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O) in DCM dropwise to the piperazine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Upon completion of the reaction, concentrate the mixture under reduced pressure.
-
Purify the crude product by column chromatography to isolate pure N-Boc-piperazine.[1]
-
Protocol 3: N-Alkylation of N-Boc-Piperazine
-
Materials:
-
N-Boc-piperazine (1.0 eq)
-
Alkyl halide (1.0-1.2 eq.)
-
Potassium carbonate (K₂CO₃, 2.0 eq.)
-
Acetonitrile (MeCN) or Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve N-Boc-piperazine in the chosen solvent in a round-bottom flask.
-
Add potassium carbonate to the mixture.
-
Add the alkyl halide to the mixture at room temperature.
-
Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Dilute the residue with dichloromethane (DCM) and water.
-
Separate the organic layer and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.[3]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Eco-Friendly Synthesis of Chlorophenyl Piperazinylhexyl Trazodone Analogues
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the eco-friendly synthesis of chlorophenyl piperazinylhexyl trazodone analogues. The methodologies discussed focus on sustainable, microwave-assisted reductive alkylation techniques.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis process.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step |
| Inefficient Imine Formation | The initial step of reductive amination is the formation of an imine intermediate. If this equilibrium is not favorable, the final product yield will be low. Ensure anhydrous conditions, as water can inhibit imine formation. Consider pre-forming the imine before adding the reducing agent. |
| Degradation of Aldehyde Starting Material | The aldehyde reactant, 6-(3-oxo[1][2]triazolo[4,3-a]pyridin-2(3H)-yl)hexanal, may be unstable. Verify its purity before use. Store it under inert gas and at a low temperature. |
| Inactive Reducing Agent | Sodium borohydride (NaBH₄) is sensitive to moisture. Use a freshly opened bottle or a properly stored container. To test its activity, you can perform a small-scale reduction of a simple ketone like acetone and monitor by TLC. |
| Suboptimal Microwave Parameters | The reaction is sensitive to microwave power and temperature. Ensure the microwave reactor is calibrated and functioning correctly. For solvent-free reactions, start with a lower power setting (e.g., 25-50 W) and gradually increase if necessary. For reactions in ethanol, a higher power setting may be required to reach the target temperature. |
| Insufficient Reaction Time | While microwave synthesis is rapid, insufficient irradiation time will lead to incomplete conversion. The published optimized time is 4 minutes.[1][3] If yield is low, consider increasing the reaction time in small increments (e.g., 30-60 seconds) and monitor the reaction progress by TLC or LC-MS. |
Issue 2: Presence of Impurities in the Final Product
| Potential Cause | Troubleshooting Step |
| Formation of Over-Alkylated Byproducts | This can occur if the newly formed secondary amine reacts further with the aldehyde. While less common in this specific protocol due to the stoichiometry used, ensure accurate measurement of reactants. |
| Reduction of the Aldehyde to an Alcohol | Sodium borohydride can reduce the starting aldehyde to the corresponding alcohol, although it preferentially reduces the iminium ion.[4] Using a milder reducing agent like sodium triacetoxyborohydride (STAB) could be an alternative, but NaBH₄ has been shown to be effective in this protocol.[1][3] Ensure the NaBH₄ is added after the imine has had some time to form. |
| Incomplete Reaction | Unreacted starting materials will appear as impurities. See "Issue 1: Low or No Product Yield" for troubleshooting steps to drive the reaction to completion. |
| Inefficient Purification | The product is purified by crystallization from methanol.[1] If impurities persist, consider a second crystallization or column chromatography. Ensure the methanol used for crystallization is of high purity. |
Frequently Asked Questions (FAQs)
Q1: Why is this microwave-assisted method considered eco-friendly?
A1: This synthetic route is considered eco-friendly for several reasons:
-
Energy Efficiency : Microwave heating is more energy-efficient than conventional heating methods as it directly heats the reactants.[5][6]
-
Reduced Solvent Use : The protocol has been optimized for both ethanol and solvent-free conditions, significantly reducing the use of volatile organic compounds (VOCs).[1][3][7]
-
Atom Economy : The one-step reductive alkylation eliminates the need for an excess of the alkylating agent, which was a drawback of previous methods, thus improving atom economy.[1]
-
Mild Reducing Agent : The use of sodium borohydride, a mild reducing agent, is another green aspect of this synthesis.[1][3]
Q2: Can I use a different reducing agent instead of NaBH₄?
A2: While NaBH₄ has been shown to be effective for this synthesis, other reducing agents commonly used for reductive amination, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), could potentially be used.[8] These reagents are often milder and more selective for the iminium ion over the carbonyl group, which might reduce the formation of alcohol byproducts.[8] However, optimization of the reaction conditions would be necessary.
Q3: Is the solvent-free version of the synthesis always preferable?
A3: The solvent-free approach is highly advantageous from a green chemistry perspective as it completely eliminates solvent waste.[2][7] However, the reported yields for the solvent-free synthesis (51–56%) are slightly lower than those obtained using ethanol as a solvent (56–63%).[1][3] The choice may depend on the specific research or production goals, balancing environmental impact with product yield.
Q4: How critical is the microwave power setting?
A4: The microwave power setting is a critical parameter that influences the reaction temperature and rate. It is important to use a dedicated microwave reactor with accurate temperature and pressure sensors to ensure reproducibility and safety.[9] For this specific protocol, a power of 100 W was used in a CEM Discover microwave reactor.[1]
Q5: What is the purpose of adding water after the reaction?
A5: After the 4-minute reaction time, water is added to the reaction mixture.[1] This step serves to quench any unreacted sodium borohydride and to precipitate the crude product, which can then be collected by filtration.
Quantitative Data Summary
The following table summarizes the quantitative data from the eco-friendly synthesis of chlorophenyl piperazinylhexyl trazodone analogues (7a·HCl and 7b·HCl).
| Parameter | Ethanol as Solvent | Solvent-Free | Reference |
| Reaction Time | 4 minutes | 4 minutes | [1][3] |
| Yield | 56–63% | 51–56% | [1][3] |
| Microwave Power | 100 W | 100 W | [1] |
| Reducing Agent | NaBH₄ (2 equivalents) | NaBH₄ (2 equivalents) | [1] |
Experimental Protocols
One-Step Microwave-Assisted Synthesis of 7a·HCl and 7b·HCl
This protocol is adapted from the published eco-friendly method.[1]
Materials:
-
6-(3-oxo[1][3][2]triazolo[4,3-a]pyridin-2(3H)-yl)hexanal (5) (0.001 mol)
-
Arylpiperazine (6a for 7a·HCl or 6b for 7b·HCl) (0.001 mol)
-
Sodium borohydride (NaBH₄) (0.002 mol)
-
Ethanol (1 cm³) (for solvent-based reaction)
-
Water (30 cm³)
-
Methanol (for crystallization)
Procedure:
-
In a round-bottom flask suitable for microwave synthesis, combine 6-(3-oxo[1][3][2]triazolo[4,3-a]pyridin-2(3H)-yl)hexanal (5) (0.298 g, 0.001 mol), the appropriate arylpiperazine (6a or 6b) (0.001 mol), and sodium borohydride (0.08 g, 0.002 mol).
-
For the solvent-based reaction, add 1 cm³ of ethanol. For the solvent-free reaction, omit the ethanol.
-
Place the reaction vessel in a CEM Discover microwave reactor.
-
Irradiate the mixture for 4 minutes at a power output of 100 W.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Add 30 cm³ of water to the reaction mixture to precipitate the crude product.
-
Collect the crude product by filtration.
-
Purify the crude product by crystallization from methanol to obtain the final product (7a·HCl or 7b·HCl).
Visualizations
Caption: Experimental workflow for the eco-friendly synthesis.
Caption: Troubleshooting logic for low product yield.
References
- 1. researchgate.net [researchgate.net]
- 2. The Solvent-Free Revolution: Redefining Green Chemistry in Pharmaceuticals - PharmaFeatures [pharmafeatures.com]
- 3. New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 6. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]
- 7. zenodo.org [zenodo.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
Troubleshooting low yield in the synthesis of N-arylpiperazines
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting low yields and other common issues encountered during the synthesis of N-arylpiperazines.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems in a question-and-answer format to provide direct and actionable solutions for your experiments.
Topic: Buchwald-Hartwig Amination
Question 1: Why is the yield of my N-arylpiperazine synthesis consistently low when using a Buchwald-Hartwig amination protocol?
Answer: Low yields in the Buchwald-Hartwig amination of piperazines can arise from several factors, including issues with the catalyst system, suboptimal reaction conditions, or the nature of your starting materials.[1] A systematic approach to troubleshooting is often the most effective way to identify and resolve the root cause.
Potential Causes and Troubleshooting Steps:
-
Catalyst and Ligand Selection: The choice of the palladium precursor and the phosphine ligand is critical for a successful reaction.[1] For electron-rich aryl halides, more electron-rich and sterically hindered phosphine ligands are often necessary.[1]
-
Base Selection: The base plays a crucial role in the catalytic cycle, and an inappropriate choice can lead to slow or incomplete reactions, or even decomposition of starting materials.[1][2]
-
Solvent Effects: The solvent influences the solubility of reagents and the stability of the catalytic species.[1]
-
Reaction Temperature and Time: Many N-arylation reactions require heating (typically 80-110 °C) to proceed at a reasonable rate.[2] Suboptimal temperatures can result in incomplete reactions or decomposition.[1]
-
Troubleshooting: Optimize the reaction temperature and monitor the progress over time using techniques like TLC or LC-MS to determine the optimal reaction duration.[2]
-
Question 2: How can I prevent the formation of the N,N'-bis-arylated piperazine byproduct?
Answer: The formation of the bis-arylated byproduct is a common selectivity challenge in N-arylpiperazine synthesis. Controlling the stoichiometry of the reactants is the primary method to favor the desired mono-arylated product.[2]
Troubleshooting Steps:
-
Piperazine Stoichiometry: Use an excess of piperazine relative to the aryl halide.[3] A common starting point is to use 2-4 equivalents of piperazine.
-
Slow Addition: In some cases, the slow addition of the aryl halide to the reaction mixture containing an excess of piperazine can further minimize the formation of the bis-arylated product.
Question 3: I am observing the dehalogenation of my aryl halide starting material. What could be the cause and how can I fix it?
Answer: Dehalogenation is a known side reaction in Buchwald-Hartwig amination and can be caused by several factors, including high reaction temperatures or incomplete formation of the active Pd-ligand complex.[4]
Troubleshooting Steps:
-
Use a Pre-catalyst: Employing a well-defined palladium pre-catalyst can help ensure the efficient formation of the active catalytic species and may reduce side reactions.[4]
-
Lower Reaction Temperature: If possible, running the reaction at a lower temperature can help to minimize dehalogenation.[4] The use of a stronger base may allow for lower reaction temperatures without sacrificing the reaction rate.[4]
-
Ligand Choice: The choice of ligand can also influence the extent of dehalogenation. Experimenting with different ligands may be beneficial.
Topic: Nucleophilic Aromatic Substitution (SNAr)
Question 4: My Nucleophilic Aromatic Substitution (SNAr) reaction to form an N-arylpiperazine is not proceeding or giving a very low yield. What are the key requirements for this reaction?
Answer: For a successful SNAr reaction, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs), such as a nitro group (-NO₂), positioned ortho or para to the leaving group (typically a halide).[5][6]
Key Considerations:
-
Aromatic Ring Activation: The presence of one or more strong EWGs is crucial to make the aromatic ring sufficiently electron-deficient and susceptible to nucleophilic attack.[5]
-
Position of EWG: The EWG must be in the ortho or para position to the leaving group to effectively stabilize the negative charge of the intermediate (Meisenheimer complex) through resonance.[6]
-
Leaving Group: The reactivity of the leaving group in SNAr reactions follows the trend: F > Cl > Br > I. This is because the rate-determining step is the nucleophilic attack on the ring, and the high electronegativity of fluorine enhances the electrophilicity of the carbon atom it is attached to.[6]
Data Presentation
Table 1: Troubleshooting Guide for Low Yield in Buchwald-Hartwig Amination
| Potential Cause | Observation | Recommended Action(s) |
| Catalyst/Ligand Issue | No or very little product formation. | Screen different palladium sources (e.g., Pd₂(dba)₃, Pd(OAc)₂) and sterically hindered phosphine ligands (e.g., RuPhos, XPhos).[1][2] Consider using a pre-catalyst.[4] |
| Inappropriate Base | Starting material decomposition or slow/incomplete reaction. | If decomposition occurs, switch to a weaker base (e.g., K₃PO₄, Cs₂CO₃).[1] For slow reactions, a stronger, non-nucleophilic base like NaOtBu may be necessary.[2] |
| Solvent/Solubility Problem | Heterogeneous reaction mixture with undissolved starting materials. | Use a solvent in which all reactants are soluble at the reaction temperature (e.g., toluene, dioxane, THF, t-butanol).[1][2] |
| Suboptimal Temperature | Incomplete reaction or formation of degradation products. | Optimize the reaction temperature, typically between 80-110 °C.[2] Monitor the reaction by TLC or LC-MS.[2] |
| Side Product Formation | Presence of N,N'-bis-arylated piperazine. | Use an excess of piperazine (2-4 equivalents) relative to the aryl halide.[3] |
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination of an Aryl Halide with Piperazine
-
Preparation: To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), piperazine (2.0 mmol), and sodium tert-butoxide (1.4 mmol).
-
Catalyst Addition: In a separate vial, weigh the palladium precursor (e.g., Pd₂(dba)₃, 0.02 mmol) and the phosphine ligand (e.g., RuPhos, 0.04 mmol).
-
Inert Atmosphere: Seal the Schlenk tube, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Reagent Addition: Under the inert atmosphere, add the palladium precursor and ligand to the Schlenk tube, followed by the anhydrous solvent (e.g., toluene, 5 mL).
-
Reaction: Seal the tube tightly and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. For many activated aryl halides, the reaction may be complete in as little as 10-30 minutes.[2]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding water. Dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Extraction: Transfer the mixture to a separatory funnel, wash with brine, dry the organic layer over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to isolate the desired mono-N-arylpiperazine.[2]
Visualizations
Caption: Troubleshooting workflow for low yield in N-arylpiperazine synthesis.
Caption: Key factors influencing the success of Buchwald-Hartwig amination.
References
Addressing hygroscopic nature of 1-(2-Chlorophenyl)piperazine hydrochloride during storage
Welcome to the Technical Support Center for 1-(2-Chlorophenyl)piperazine Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the hygroscopic nature of this compound during storage and experimentation. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and stability of your material.
Frequently Asked Questions (FAQs)
Q1: What is hygroscopicity and why is it a concern for this compound hydrochloride?
A1: Hygroscopicity is the tendency of a substance to absorb moisture from the surrounding atmosphere. This compound hydrochloride is known to be hygroscopic. This is a concern because the absorption of water can lead to several issues, including:
-
Physical Changes: Caking, clumping, or deliquescence (dissolving in the absorbed water), which can make handling and accurate weighing difficult.
-
Chemical Degradation: The presence of water can facilitate hydrolysis, leading to the formation of impurities and a decrease in the purity of the active pharmaceutical ingredient (API).[1]
-
Altered Dissolution and Bioavailability: Changes in the physical form and purity of the compound can affect its dissolution rate and, consequently, its bioavailability.
Q2: What are the ideal storage conditions for this compound hydrochloride?
A2: To minimize moisture absorption, this compound hydrochloride should be stored in a cool, dry, and well-ventilated area. The container must be tightly sealed. For long-term storage, it is advisable to store the compound under an inert atmosphere (e.g., nitrogen or argon).
Q3: How can I determine the water content of my this compound hydrochloride sample?
A3: Several analytical techniques can be used to determine the water content. The most common and reliable methods are:
-
Karl Fischer Titration: This is a highly specific and accurate method for determining water content, even at very low levels.[2]
-
Thermogravimetric Analysis (TGA): This method, often referred to as Loss on Drying (LOD), measures the change in mass of a sample as it is heated. It is effective for determining the total volatile content, which is often primarily water.[1]
Q4: What is a moisture sorption isotherm and why is it important?
A4: A moisture sorption isotherm is a graph that shows the equilibrium moisture content of a material at a specific temperature as a function of the surrounding relative humidity (RH). This is a critical piece of data for a hygroscopic compound as it helps to identify the critical relative humidity (RHc) . The RHc is the humidity level above which the material absorbs significant amounts of water. Knowing the RHc is essential for defining appropriate storage and handling conditions. This data is typically generated using Dynamic Vapor Sorption (DVS) analysis.[3][4][5]
Troubleshooting Guides
Issue 1: The powder has formed clumps or cakes.
-
Possible Cause: Exposure to ambient humidity above the critical relative humidity of the compound.
-
Recommended Actions:
-
Assess the extent of caking: If the caking is minor, the material may still be usable after gentle grinding in a controlled low-humidity environment (e.g., a glove box).
-
Determine water content: Use Karl Fischer titration or TGA to quantify the amount of absorbed water.
-
Verify purity: Perform a purity analysis (e.g., via HPLC) to check for degradation products. If significant degradation has occurred, the material may not be suitable for use.
-
Improve storage: Transfer the material to a desiccator containing a suitable desiccant (e.g., silica gel, molecular sieves) or store it in a controlled humidity cabinet. For future use, always handle the material in a low-humidity environment.
-
Issue 2: Inconsistent results in experiments.
-
Possible Cause: Inaccurate weighing due to ongoing moisture absorption by the hygroscopic material. The actual amount of the active compound is less than the weighed amount due to the presence of water.
-
Recommended Actions:
-
Work in a controlled environment: Weigh the compound in a glove box with controlled low humidity or in a room with a dehumidifier.
-
Use a desiccator: Store the compound in a desiccator and allow it to equilibrate to room temperature before opening to prevent condensation.
-
Correct for water content: Determine the water content of the batch using Karl Fischer titration or TGA. Adjust the weighed amount of the compound to account for the water content to ensure the correct molar quantity is used in your experiments. For example, if the water content is 5%, you will need to weigh out 1.05 times the target mass of the active compound.[6][7][8]
-
Perform regular quality control: Periodically check the water content and purity of your stock of this compound hydrochloride, especially if it has been stored for an extended period.
-
Data Presentation
Table 1: Recommended Storage and Handling Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Cool (as per supplier recommendation) | To minimize the rate of potential chemical degradation. |
| Relative Humidity (RH) | As low as practically possible, ideally <40% RH. | To prevent moisture absorption and subsequent physical and chemical changes. |
| Atmosphere | Inert gas (e.g., Nitrogen, Argon) for long-term storage. | To displace moisture-containing air and prevent oxidative degradation. |
| Container | Tightly sealed, opaque container. | To prevent exposure to ambient humidity and light. |
| Handling | In a controlled low-humidity environment (e.g., glove box, dehumidified room). | To minimize moisture uptake during weighing and sample preparation. |
Table 2: Comparison of Analytical Methods for Water Content Determination
| Method | Principle | Advantages | Disadvantages |
| Karl Fischer Titration | Chemical reaction with water | Highly specific to water, very accurate and precise for low water content.[2] | Requires specialized reagents and equipment. |
| Thermogravimetric Analysis (TGA) | Measures weight loss upon heating | Simple and provides information on thermal stability. | Not specific to water; measures all volatile components. |
| Dynamic Vapor Sorption (DVS) | Gravimetric measurement of moisture uptake at varying RH | Provides a complete moisture sorption profile and helps determine the critical relative humidity.[3][4][5] | Requires specialized instrumentation. |
Experimental Protocols
Protocol 1: Determination of Water Content by Karl Fischer Titration
Objective: To accurately quantify the water content in a sample of this compound hydrochloride.
Methodology:
-
Instrument Setup: Prepare the Karl Fischer titrator according to the manufacturer's instructions. Use a suitable solvent system, such as methanol or a specialized solvent for hydrochloride salts.
-
Titrant Standardization: Standardize the Karl Fischer reagent with a certified water standard or disodium tartrate dihydrate.
-
Sample Preparation: In a controlled low-humidity environment, accurately weigh approximately 50-100 mg of this compound hydrochloride into a dry titration vessel.
-
Titration: Start the titration process. The instrument will automatically add the Karl Fischer reagent until the endpoint is reached, which is detected potentiometrically.
-
Calculation: The instrument's software will calculate the percentage of water in the sample based on the amount of titrant consumed.
Protocol 2: Determination of Volatile Content by Thermogravimetric Analysis (TGA)
Objective: To determine the percentage of volatile components (primarily water) in a sample of this compound hydrochloride.
Methodology:
-
Instrument Setup: Calibrate the TGA instrument for mass and temperature according to the manufacturer's protocol.
-
Sample Preparation: In a controlled low-humidity environment, accurately weigh 5-10 mg of the sample into a TGA pan.
-
Analysis: Place the sample pan in the TGA furnace. Heat the sample from ambient temperature to approximately 150°C at a controlled rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).
-
Data Analysis: The TGA software will generate a thermogram showing the percentage of weight loss as a function of temperature. The weight loss up to a certain temperature (e.g., 120°C) is typically attributed to the loss of water.
Protocol 3: Characterization of Hygroscopicity by Dynamic Vapor Sorption (DVS)
Objective: To determine the moisture sorption isotherm and identify the critical relative humidity of this compound hydrochloride.
Methodology:
-
Instrument Setup: Set up the DVS instrument according to the manufacturer's instructions.
-
Sample Preparation: Place a small, accurately weighed amount of the sample (typically 5-20 mg) onto the DVS sample pan.
-
Drying Step: Dry the sample in the DVS chamber under a stream of dry nitrogen (0% RH) until a stable weight is achieved. This will be the initial dry mass.
-
Sorption/Desorption Cycle: Program the instrument to perform a sorption-desorption cycle. A typical cycle would involve increasing the relative humidity in steps (e.g., from 0% to 90% RH in 10% increments) and then decreasing it back to 0% RH. At each step, the instrument will hold the RH constant until the sample weight equilibrates.
-
Data Analysis: The instrument's software will plot the percentage change in mass against the relative humidity, generating the moisture sorption isotherm. The critical relative humidity can be identified as the point on the isotherm where a sharp increase in moisture uptake occurs.[5]
Visualizations
Caption: Troubleshooting workflow for issues arising from the hygroscopic nature of this compound hydrochloride.
Caption: A hypothetical degradation pathway of this compound hydrochloride via hydrolysis. Note: This is a simplified representation and actual degradation may involve more complex intermediates and products.
References
- 1. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 2. researchgate.net [researchgate.net]
- 3. azom.com [azom.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. mdpi.com [mdpi.com]
- 6. Determination of Absolute Purities of Hygroscopic Substances by Quantitative NMR Analysis for the Standardization of Quantitative Reagents in the Japanese Pharmacopoeia (Part 2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Absolute Purity Determination of a Hygroscopic Substance, Indocyanine Green, Using Quantitative NMR (qNMR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Catalyst and ligand screening for optimizing piperazine arylation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for catalyst and ligand screening in piperazine arylation reactions.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental process.
Issue 1: Low or No Conversion of Starting Materials
-
Question: My piperazine arylation reaction shows very low or no conversion to the desired product. What are the likely causes and how can I troubleshoot this?
-
Answer: Low or no conversion in a piperazine arylation reaction can stem from several factors related to the catalyst, reagents, or reaction conditions. A systematic approach to troubleshooting is recommended.
-
Catalyst and Ligand Inactivity: The palladium catalyst and phosphine ligand are critical for the reaction's success.
-
Troubleshooting Steps:
-
Catalyst/Ligand Screening: The choice of ligand is highly dependent on the specific aryl halide and piperazine derivative. Sterically hindered and electron-rich biarylphosphine ligands such as RuPhos and XPhos are often effective for piperazine arylation. It is advisable to screen a panel of ligands to identify the optimal one for your substrate combination.[1]
-
Pre-catalyst vs. In-situ Generation: Using a pre-formed palladium pre-catalyst can often provide more consistent results than generating the active catalyst in situ from a palladium source like Pd(OAc)₂ or Pd₂(dba)₃.
-
Catalyst Deactivation: Ensure an inert atmosphere (e.g., argon or nitrogen) is maintained throughout the reaction to prevent oxidation and deactivation of the catalyst. While many modern catalysts are air-stable, employing standard Schlenk line techniques or a glovebox is good practice.[1]
-
-
-
Suboptimal Reaction Conditions: The base, solvent, and temperature play crucial roles in the catalytic cycle.
-
Troubleshooting Steps:
-
Base Selection: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used and are often effective. However, if your starting materials are sensitive to strong bases, consider weaker inorganic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[1] Note that a change in base may require re-optimization of the catalyst system.
-
Solvent Choice: Toluene and dioxane are common solvents for piperazine arylation. Ensure that all reactants, particularly the piperazine and the base, are sufficiently soluble in the chosen solvent at the reaction temperature. If solubility is an issue, a more polar solvent like tert-butanol could be tested.
-
Temperature and Reaction Time: Many N-arylation reactions require elevated temperatures, typically in the range of 80-110 °C, to proceed at a reasonable rate. If the reaction is sluggish, consider increasing the temperature. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and to check for potential decomposition at higher temperatures.
-
-
-
Reagent Quality: Impurities in the starting materials can inhibit the catalyst.
-
Troubleshooting Steps:
-
Purity Check: Ensure the purity of the aryl halide and piperazine. Impurities can sometimes interfere with the catalytic cycle.
-
Solvent and Reagent Degassing: Use anhydrous, degassed solvents to minimize catalyst deactivation by oxygen and water.
-
-
-
Issue 2: Formation of N,N'-bis-arylated Piperazine Byproduct
-
Question: My reaction is producing a significant amount of the N,N'-bis-arylated piperazine, leading to a low yield of the desired mono-arylated product. How can I improve the selectivity?
-
Answer: The formation of the bis-arylated byproduct is a common challenge in piperazine arylation due to the presence of two reactive secondary amine groups. Controlling the stoichiometry and reaction conditions is key to favoring mono-arylation.
-
Stoichiometry Control:
-
Troubleshooting Steps:
-
Excess Piperazine: Use a significant excess of piperazine (typically 2 to 10 equivalents) relative to the aryl halide. This statistically favors the reaction of the aryl halide with an unreacted piperazine molecule over the mono-arylated product.
-
Slow Addition: Adding the aryl halide slowly to the reaction mixture containing the excess piperazine can also help to maintain a low concentration of the electrophile and favor mono-substitution.
-
-
-
Use of a Protecting Group:
-
Troubleshooting Steps:
-
Mono-protected Piperazine: Employ a mono-protected piperazine, such as N-Boc-piperazine. The Boc group can be readily removed after the arylation step. This is a very effective strategy to ensure mono-arylation.
-
-
-
Reaction Conditions Optimization:
-
Troubleshooting Steps:
-
Lower Temperature and Shorter Reaction Time: Monitor the reaction closely and stop it once the desired mono-arylated product is formed, before significant formation of the bis-arylated byproduct occurs. Lowering the reaction temperature can sometimes improve selectivity.
-
-
-
Issue 3: Difficulty in Product Purification
-
Question: I am having trouble purifying my N-arylpiperazine product. What purification strategies are recommended?
-
Answer: The basic nature of piperazine derivatives can sometimes complicate purification by standard column chromatography.
-
Column Chromatography:
-
Troubleshooting Steps:
-
Basic Modifier: To prevent peak tailing on silica gel, add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to the eluent.
-
Alternative Stationary Phases: Consider using neutral or basic alumina for chromatography if issues persist with silica gel.
-
-
-
Acid-Base Extraction:
-
Troubleshooting Steps:
-
Extraction: This is a useful technique to separate the basic piperazine product from non-basic impurities. Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate) and extract with an acidic aqueous solution (e.g., 1M HCl). The basic N-arylpiperazine will be protonated and move into the aqueous layer.
-
Back-extraction: The aqueous layer can then be washed with an organic solvent to remove any remaining non-basic impurities. Subsequently, basify the aqueous layer (e.g., with NaOH) and extract the purified product back into an organic solvent.
-
-
-
Crystallization:
-
Troubleshooting Steps:
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective method for purification.
-
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is a typical catalyst loading for piperazine arylation?
-
A1: A typical catalyst loading is in the range of 1-2 mol% for the palladium source. For challenging substrates or for cost reduction on a larger scale, optimization to lower loadings (<1 mol%) may be possible.[1]
-
-
Q2: Can I use aryl chlorides for piperazine arylation?
-
A2: Yes, with modern, highly active catalyst systems, the coupling of less reactive and more cost-effective aryl chlorides is now common and often preferred.[1]
-
-
Q3: Is a glovebox necessary for setting up these reactions?
-
A3: While a glovebox is ideal for handling air-sensitive reagents, these reactions can be successfully set up using standard Schlenk line techniques, especially when using air-stable pre-catalysts and ligands.[1]
-
-
Q4: How do I choose the best ligand for my specific substrates?
-
A4: The optimal ligand is substrate-dependent. For piperazine arylation, sterically bulky and electron-rich biaryl monophosphine ligands like RuPhos and XPhos are excellent starting points due to their generally high reactivity. However, it is often necessary to screen a small panel of ligands to find the best performer for a new substrate combination.[1]
-
-
Q5: What are the advantages of using a pre-catalyst?
-
A5: Pre-catalysts offer several advantages, including being air-stable, easy to handle, and providing a 1:1 palladium-to-ligand ratio. This leads to more reproducible formation of the active catalytic species and often results in cleaner reactions with higher yields.
-
Data Presentation
Table 1: Comparison of Ligands for the N-Arylation of 4-Chlorotoluene with Piperazine
| Ligand | Pd Source | Base | Solvent | Temp (°C) | Yield (%) |
| RuPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 95 |
| XPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 92 |
| SPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 85 |
| DavePhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 78 |
| cataCXium A | Pd(OAc)₂ | K₃PO₄ | Dioxane | 110 | 88 |
Illustrative data compiled from various sources to demonstrate general trends.
Table 2: Effect of Base and Solvent on the Arylation of Piperazine with 4-Bromobenzonitrile
| Base | Solvent | Temp (°C) | Mono-arylated:Bis-arylated Ratio |
| NaOtBu | Toluene | 100 | 92:8 |
| K₃PO₄ | Dioxane | 110 | 88:12 |
| Cs₂CO₃ | DMF | 110 | 85:15 |
| K₂CO₃ | Dioxane | 110 | 80:20 |
Illustrative data compiled from various sources to demonstrate general trends.
Experimental Protocols
Protocol 1: General Procedure for High-Throughput Catalyst and Ligand Screening
This protocol describes a general method for the rapid screening of various palladium catalysts and phosphine ligands for the mono-N-arylation of piperazine in a 96-well plate format.
Materials:
-
96-well reaction block with sealing mat
-
Inert atmosphere glovebox or Schlenk line setup
-
Automated liquid handler or multichannel pipette
-
Array of palladium pre-catalysts (e.g., RuPhos Pd G3, XPhos Pd G3) in vials
-
Array of phosphine ligands in vials
-
Aryl halide (e.g., 4-chlorotoluene)
-
Piperazine (or mono-Boc-piperazine)
-
Base (e.g., NaOtBu, K₃PO₄)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
-
Internal standard for analysis (e.g., dodecane)
-
GC-MS or LC-MS for analysis
Procedure:
-
Plate Preparation: In an inert atmosphere, dispense the desired amount of each palladium pre-catalyst and/or ligand into the designated wells of the 96-well plate.
-
Reagent Stock Solution Preparation: Prepare stock solutions of the aryl halide, piperazine, base, and internal standard in the chosen solvent.
-
Reagent Dispensing: Using an automated liquid handler or multichannel pipette, dispense the stock solutions of the aryl halide, piperazine, and base into each well of the reaction plate.
-
Reaction Initiation: Seal the 96-well plate securely with a sealing mat.
-
Incubation: Place the reaction block on a heating plate and stir at the desired temperature for a set period (e.g., 12-24 hours).
-
Quenching and Sample Preparation: After the reaction is complete, cool the plate to room temperature. Add a quenching solution (e.g., water or saturated aqueous ammonium chloride) to each well. Dilute an aliquot from each well with a suitable solvent (e.g., ethyl acetate) for analysis.
-
Analysis: Analyze the samples by GC-MS or LC-MS to determine the conversion of the starting material and the yield of the desired N-arylpiperazine product.
Protocol 2: General Procedure for Palladium-Catalyzed Mono-N-Arylation of Piperazine
This protocol provides a standard procedure for the mono-N-arylation of piperazine with an aryl halide using a RuPhos-based catalyst system.
Reagents:
-
Aryl Halide (1.0 mmol, 1.0 equiv)
-
Piperazine (2.0 mmol, 2.0 equiv)
-
RuPhos Pd G3 (0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed toluene (5 mL)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, piperazine, RuPhos Pd G3, and NaOtBu under an inert atmosphere (argon or nitrogen).
-
Solvent Addition: Add the anhydrous, degassed toluene to the flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (using an eluent system such as ethyl acetate/hexanes with 0.5% triethylamine) to afford the desired N-arylpiperazine.
Mandatory Visualizations
Caption: Troubleshooting workflow for low yield in piperazine arylation.
Caption: High-throughput screening workflow for catalyst and ligand optimization.
References
Technical Support Center: Managing Impurities in Aripiprazole Synthesis from 1-(2-Chlorophenyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of aripiprazole, specifically focusing on the management of impurities arising from the reaction of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one with 1-(2-chlorophenyl)piperazine.
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities formed when this compound is used as a reactant in aripiprazole synthesis?
A1: When this compound is present as a reactant, or as an impurity in 1-(2,3-dichlorophenyl)piperazine, the primary related impurity formed is 7-[4-[4-(2-chlorophenyl)piperazin-1-yl]butoxy]-3,4-dihydroquinolin-2(1H)-one.[1] This impurity is structurally very similar to aripiprazole, differing by the absence of one chlorine atom on the phenylpiperazine ring. Additionally, unreacted starting materials such as this compound and 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one may be present. Another common impurity is the dimeric impurity, 7,7'-[butane-1,4-diylbis(oxy)]bis[3,4-dihydroquinolin-2(1H)-one].
Q2: How can I detect the presence of these impurities in my reaction mixture?
A2: The most effective method for detecting and quantifying these impurities is High-Performance Liquid Chromatography (HPLC).[2] A validated Reverse Phase HPLC (RP-HPLC) method can separate aripiprazole from its related impurities, allowing for their identification and quantification. Key parameters for an HPLC method include the type of column (e.g., C18), the mobile phase composition (often a mixture of a buffer and an organic solvent like acetonitrile or methanol), and the detection wavelength (typically in the UV range of 215-254 nm).[2]
Q3: What are the main causes of high impurity levels in my aripiprazole synthesis?
A3: High impurity levels can stem from several factors:
-
Purity of Starting Materials: The presence of this compound in your 1-(2,3-dichlorophenyl)piperazine starting material will directly lead to the formation of the corresponding mono-chloro aripiprazole impurity.
-
Reaction Conditions: Suboptimal reaction conditions, such as incorrect temperature, reaction time, or choice of base and solvent, can promote the formation of side products. For instance, prolonged reaction times or high temperatures can increase the formation of degradation products.
-
Stoichiometry of Reactants: An incorrect molar ratio of reactants can result in unreacted starting materials remaining in the final product.
-
Inefficient Purification: The purification method, typically recrystallization, may not be optimized to effectively remove all impurities.
Troubleshooting Guides
Problem 1: An unknown peak with a retention time close to aripiprazole is observed in the HPLC chromatogram.
This is likely the 7-[4-[4-(2-chlorophenyl)piperazin-1-yl]butoxy]-3,4-dihydroquinolin-2(1H)-one impurity.
-
Confirm Identity: If a reference standard for the impurity is available, co-inject it with your sample to confirm the retention time. Alternatively, LC-MS analysis can be used to confirm the molecular weight of the impurity.
-
Check Starting Material Purity: Analyze the 1-(2,3-dichlorophenyl)piperazine starting material by HPLC to quantify the level of this compound impurity.
-
Source High-Purity Starting Materials: Procure 1-(2,3-dichlorophenyl)piperazine with a specified low limit of the mono-chloro impurity.
-
Optimize Purification: Develop a robust recrystallization protocol to effectively separate aripiprazole from this closely related impurity. Experiment with different solvent systems. Ethanol is a commonly used solvent for aripiprazole recrystallization.[1][3]
Problem 2: High levels of the dimeric impurity are detected.
The dimeric impurity, 7,7'-[butane-1,4-diylbis(oxy)]bis[3,4-dihydroquinolin-2(1H)-one], forms when two molecules of 7-hydroxy-3,4-dihydroquinolin-2(1H)-one are linked by the butoxy chain.
-
Review Reaction Conditions: Examine the reaction temperature and the base used. Strong bases and high temperatures can favor the formation of this impurity.
-
Modify the Alkylating Agent: Consider using 7-(4-chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one instead of the bromo- derivative. The chloro- compound is less reactive, which can reduce the rate of the side reaction that forms the dimer.
-
Control Stoichiometry: Use a slight excess of the piperazine derivative relative to the 7-(4-halobutoxy)-3,4-dihydroquinolin-2(1H)-one to ensure the latter is fully consumed.
-
Optimize Base and Solvent: The choice of base and solvent can influence the formation of the dimeric impurity. Weaker bases and aprotic solvents may be preferable.
Problem 3: Significant amounts of unreacted starting materials are present in the crude product.
This indicates an incomplete reaction.
-
Monitor Reaction Progress: Use in-process HPLC analysis to monitor the consumption of starting materials and the formation of the product.
-
Verify Reagent Quality: Ensure that all reagents, especially the base, are of good quality and anhydrous where required.
-
Optimize Reaction Time and Temperature: The reaction may require a longer duration or a moderate increase in temperature to proceed to completion. However, be cautious of increasing degradation at higher temperatures.
-
Choice of Base: The strength and solubility of the base are critical. Common bases include potassium carbonate, sodium carbonate, and triethylamine. The selection of the base can impact the reaction rate and impurity profile.
-
Solvent Selection: The reaction is typically carried out in a polar aprotic solvent such as acetonitrile or DMF, or in an alcohol like ethanol.[4] The choice of solvent can affect the solubility of the reactants and the reaction rate.
Data Presentation
Table 1: Impact of Reaction Parameters on Impurity Profile (Illustrative Data)
| Parameter | Condition A | Condition B | Condition C |
| Base | K2CO3 | Na2CO3 | Triethylamine |
| Solvent | Acetonitrile | Ethanol | DMF |
| Temperature | 80°C | 80°C | 100°C |
| Aripiprazole Purity (%) | 98.5 | 97.8 | 96.5 |
| Mono-chloro Impurity (%) | 0.8 | 1.1 | 1.5 |
| Dimeric Impurity (%) | 0.5 | 0.8 | 1.2 |
| Unreacted BBQ* (%) | 0.2 | 0.3 | 0.8 |
*BBQ: 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one
Experimental Protocols
Protocol 1: Synthesis of Aripiprazole
This protocol is a general guideline and may require optimization.
-
Reaction Setup: To a stirred suspension of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one (1.0 eq) and 1-(2,3-dichlorophenyl)piperazine (1.05 eq) in acetonitrile (10 volumes), add anhydrous potassium carbonate (2.0 eq).
-
Reaction: Heat the mixture to reflux (approximately 80-82°C) and maintain for 12-16 hours. Monitor the reaction progress by HPLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude product from hot ethanol. Dissolve the crude solid in a minimal amount of boiling ethanol, and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[3] Filter the crystals, wash with cold ethanol, and dry under vacuum.
Protocol 2: HPLC Method for Impurity Profiling
This is a general method and may need to be adapted for your specific equipment and impurities.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.[2]
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient program to separate all components. For example:
-
0-20 min: 40% to 75% B
-
20-25 min: 75% B
-
25-30 min: 75% to 40% B
-
30-35 min: 40% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Visualizations
Caption: Experimental workflow for the synthesis and purification of aripiprazole.
Caption: Logical troubleshooting guide for managing impurities in aripiprazole synthesis.
References
Validation & Comparative
A Comparative Guide to Analytical Methods for Piperazine Derivative Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of piperazine and its derivatives is critical in pharmaceutical development and quality control. These compounds are not only key building blocks in the synthesis of numerous active pharmaceutical ingredients (APIs), but can also be present as impurities that require strict control.[1][2] This guide provides an objective comparison of common analytical methods for the quantification of piperazine derivatives, supported by experimental data, to aid in the selection of the most appropriate technique for your research needs.
Comparison of Key Analytical Methods
Several analytical techniques are available for the quantification of piperazine and its derivatives, each with distinct advantages and limitations. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are among the most widely employed methods.[3][4]
The choice of method is often dictated by factors such as the required sensitivity, the complexity of the sample matrix, and the availability of instrumentation. For instance, since piperazine itself lacks a strong chromophore, direct UV detection can be challenging, often necessitating a derivatization step to introduce a UV-active moiety.[5][6][7] In contrast, mass spectrometry-based methods like LC-MS/MS and GC-MS offer higher sensitivity and selectivity, often without the need for derivatization.[7][8]
Below is a summary of the performance characteristics of these key analytical methods.
| Parameter | HPLC-UV (with Derivatization) | LC-MS/MS | GC-MS |
| Analyte | Piperazine | Piperazine Derivatives | Piperazine Derivatives (e.g., BZP, TFMPP) |
| Matrix | Active Pharmaceutical Ingredients (API) | Serum, Urine, Chicken Muscle | Plasma, Urine |
| Linearity Range | 30 - 350 ppm[5] | 1 - 200 µg/kg[9] | 0 - 10 µg/mL[3] |
| Accuracy (% Recovery) | 104.87 - 108.06%[5] | 102.93 - 111.46%[9] | 98.6 - 101.2%[3] |
| Precision (%RSD) | < 1.13%[5] | 4.57 - 5.28%[9] | < 2.0%[3] |
| Limit of Detection (LOD) | 30 ppm[5] | 0.4 µg/kg[9] | 0.002 - 0.156 µg/mL[3][10] |
| Limit of Quantification (LOQ) | 90 ppm[5] | 1.0 µg/kg[9] | 0.008 - 0.625 µg/mL[10] |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of any analytical method. Below is a representative experimental protocol for the quantification of piperazine in an active pharmaceutical ingredient using HPLC-UV with pre-column derivatization.
HPLC-UV Method with Pre-column Derivatization for Piperazine Quantification
This method is based on the reaction of piperazine with 4-chloro-7-nitrobenzofuran (NBD-Cl) to form a stable, UV-active derivative, allowing for sensitive detection using standard HPLC-UV instrumentation.[5][6]
1. Materials and Reagents:
-
Piperazine Reference Standard
-
4-chloro-7-nitrobenzofuran (NBD-Cl)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Diethylamine
-
Water (HPLC grade)
-
Sodium Carbonate
-
Sodium Bicarbonate
-
Active Pharmaceutical Ingredient (API) sample
2. Instrumentation:
-
HPLC system equipped with a photodiode array (PDA) or UV detector.[5]
-
Analytical balance
-
Volumetric flasks and pipettes
-
Ultrasonic bath
-
Syringe filters (0.45 µm)
3. Preparation of Solutions:
-
Carbonate Buffer (pH 10.0): Prepare by mixing appropriate volumes of 0.1 mol/L sodium carbonate and 0.1 mol/L sodium bicarbonate solutions.[1]
-
Standard Stock Solution: Accurately weigh and dissolve the piperazine reference standard in a suitable solvent to obtain a known concentration.
-
NBD-Cl Solution: Prepare a solution of NBD-Cl in acetonitrile.
-
Sample Solution: Accurately weigh the API sample and dissolve it in a suitable solvent.
4. Derivatization Procedure:
-
To an aliquot of the standard or sample solution, add the carbonate buffer and the NBD-Cl solution.[1]
-
Mix well and allow the reaction to proceed at a controlled temperature for a specific duration to ensure complete derivatization.
-
After the reaction, the solution may be neutralized or diluted as needed before injection into the HPLC system.
5. Chromatographic Conditions:
6. Analysis:
-
Inject the derivatized standard and sample solutions into the HPLC system.
-
Identify the piperazine derivative peak based on its retention time compared to the standard.
-
Quantify the amount of piperazine in the sample by comparing the peak area with the calibration curve generated from the standard solutions.
Visualizing the Workflow
A clear understanding of the experimental workflow is crucial for method implementation. The following diagram illustrates the key steps involved in the quantification of piperazine derivatives using a chromatographic method.
Caption: General workflow for the quantification of piperazine derivatives.
Conclusion
The selection of an analytical method for the quantification of piperazine derivatives should be based on a thorough evaluation of the specific requirements of the analysis. While HPLC-UV with derivatization offers a cost-effective and accessible approach for routine analysis in a quality control setting[5][6], LC-MS/MS and GC-MS provide superior sensitivity and selectivity, making them indispensable for trace-level analysis and in complex matrices.[8][10] This guide provides a foundational comparison to assist researchers in making an informed decision for their analytical challenges.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 3. benchchem.com [benchchem.com]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. jocpr.com [jocpr.com]
- 6. jocpr.com [jocpr.com]
- 7. benchchem.com [benchchem.com]
- 8. Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scholars.direct [scholars.direct]
A Comparative Spectroscopic Analysis of Chlorophenylpiperazine Isomers for Researchers and Drug Development Professionals
A detailed ¹H and ¹³C NMR spectral analysis of ortho-, meta-, and para-chlorophenylpiperazine isomers, crucial intermediates in the synthesis of numerous psychoactive drugs, is presented. This guide provides a comprehensive comparison of their spectral data to aid in their unambiguous identification and characterization.
The positional isomerism of the chlorine atom on the phenyl ring of chlorophenylpiperazine significantly influences the chemical environment of the protons and carbons, leading to distinct NMR spectra. Understanding these differences is paramount for quality control, metabolic studies, and the development of new chemical entities in the pharmaceutical industry. This guide summarizes the key ¹H and ¹³C NMR spectral data for 1-(2-chlorophenyl)piperazine, 1-(3-chlorophenyl)piperazine, and 1-(4-chlorophenyl)piperazine, offering a clear and objective comparison supported by experimental data.
Comparative ¹H NMR Spectral Data
The ¹H NMR spectra of the three isomers display characteristic signals for the protons of the piperazine ring and the substituted phenyl ring. The chemical shifts of the piperazine protons are sensitive to the electronic effects of the chlorophenyl group and, in the case of the hydrochloride salt, to protonation. The aromatic region of the spectrum is particularly informative for distinguishing between the isomers, with each exhibiting a unique splitting pattern and chemical shift range.
| Isomer | Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | Aromatic | 7.37, 7.22, 7.03, 6.98 | m | - |
| Piperazine (-CH₂-N-Ar) | 3.08 | t | 5.1 | |
| Piperazine (-CH₂-NH) | 3.03 | t | 5.1 | |
| 1-(3-chlorophenyl)piperazine HCl [1] | Aromatic | 7.26, 7.04, 6.96, 6.87 | m | - |
| Piperazine (-CH₂-N⁺H₂) | 3.46 | br s | - | |
| Piperazine (-CH₂-N-Ar) | 3.18 | br s | - | |
| 1-(4-chlorophenyl)piperazine | Aromatic | 7.22, 6.92 | d, d | 8.8 |
| Piperazine (-CH₂-N-Ar) | 3.10 | t | 5.0 | |
| Piperazine (-CH₂-NH) | 2.96 | t | 5.0 |
Note: Data for this compound is predicted. Data for 1-(3-chlorophenyl)piperazine is for the hydrochloride salt in DMSO-d₆.[1] Data for 1-(4-chlorophenyl)piperazine is experimental in CDCl₃.
Comparative ¹³C NMR Spectral Data
The ¹³C NMR spectra provide valuable information on the carbon framework of the chlorophenylpiperazine isomers. The chemical shifts of the aromatic carbons are directly influenced by the position of the electron-withdrawing chlorine atom. The piperazine carbons also show slight variations in their chemical shifts depending on the isomer.
| Isomer | Position | ¹³C Chemical Shift (δ, ppm) |
| This compound | Aromatic (C-Cl) | 127.5 |
| Aromatic (C-N) | 151.2 | |
| Aromatic (Other) | 130.5, 128.8, 124.7, 121.3 | |
| Piperazine (-CH₂-N-Ar) | 51.5 | |
| Piperazine (-CH₂-NH) | 46.0 | |
| 1-(3-chlorophenyl)piperazine HCl | Aromatic (C-Cl) | 134.5 |
| Aromatic (C-N) | 151.8 | |
| Aromatic (Other) | 130.8, 120.3, 116.3, 115.3 | |
| Piperazine (-CH₂-N⁺H₂) | 45.9 | |
| Piperazine (-CH₂-N-Ar) | 49.0 | |
| 1-(4-chlorophenyl)piperazine | Aromatic (C-Cl) | 128.8 |
| Aromatic (C-N) | 149.8 | |
| Aromatic (Other) | 124.6, 117.4 | |
| Piperazine (-CH₂-N-Ar) | 50.4 | |
| Piperazine (-CH₂-NH) | 46.1 |
Note: Data for this compound is predicted. Data for 1-(3-chlorophenyl)piperazine is for the hydrochloride salt. Data for 1-(4-chlorophenyl)piperazine is experimental.
Experimental Protocols
Sample Preparation for NMR Spectroscopy:
-
Weigh 5-10 mg of the chlorophenylpiperazine isomer into a clean, dry vial.
-
Add approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Gently swirl or vortex the vial to dissolve the sample completely.
-
Transfer the solution into a standard 5 mm NMR tube using a Pasteur pipette.
-
Ensure the solution height in the NMR tube is approximately 4-5 cm.
-
Cap the NMR tube and carefully wipe the outside to remove any contaminants.
¹H and ¹³C NMR Spectral Acquisition:
Nuclear Magnetic Resonance (NMR) spectra are typically recorded on a spectrometer operating at a frequency of 400 MHz or higher for ¹H and 100 MHz or higher for ¹³C.
-
¹H NMR: Standard acquisition parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
¹³C NMR: A wider spectral width (e.g., 240 ppm) is used. Proton decoupling is employed to simplify the spectrum and enhance sensitivity. A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons. A larger number of scans (often several hundred to thousands) is typically required to obtain a good quality spectrum.
Logical Workflow for Spectral Analysis
The process of analyzing the NMR spectra of chlorophenylpiperazine isomers follows a logical progression from sample handling to final structure confirmation.
Caption: Workflow for NMR spectral analysis of chlorophenylpiperazine isomers.
This comprehensive guide provides researchers, scientists, and drug development professionals with the necessary tools to confidently identify and differentiate between the ortho-, meta-, and para-isomers of chlorophenylpiperazine using ¹H and ¹³C NMR spectroscopy. The tabulated data and standardized protocols will facilitate accurate and efficient spectral analysis in a research and development setting.
References
A Comparative Analysis of 1-(2,Chlorophenyl)piperazine and Other Key Precursors in Aripiprazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative study of 1-(2-Chlorophenyl)piperazine and other critical precursors in the synthesis of aripiprazole, an atypical antipsychotic medication. The objective is to offer an evidence-based comparison of synthetic routes, focusing on performance metrics such as reaction yields and product purity, supported by detailed experimental data.
Introduction to Aripiprazole Synthesis
Aripiprazole, known for its unique mechanism of action as a dopamine D2 partial agonist and serotonin 5-HT1A partial agonist and 5-HT2A antagonist, is synthesized through a multi-step process. The selection of precursors significantly impacts the efficiency, purity, and overall cost-effectiveness of the manufacturing process. The most widely employed method for aripiprazole synthesis involves the N-alkylation of a phenylpiperazine derivative with a quinolinone moiety.[1] This guide will delve into the specifics of these key precursors and their impact on the final product.
Core Precursors in Aripiprazole Synthesis
The synthesis of aripiprazole primarily revolves around three key precursors:
-
A Phenylpiperazine Derivative: Commonly 1-(2,3-dichlorophenyl)piperazine or its hydrochloride salt. This component forms the core of the piperazine ring structure in the final aripiprazole molecule.
-
A Quinolinone Derivative: Typically 7-hydroxy-3,4-dihydro-2(1H)-quinolinone, which provides the quinolinone scaffold.
-
A Butoxy Linker: Often introduced as a 1,4-dihalobutane (e.g., 1,4-dibromobutane or 1-bromo-4-chlorobutane) or a pre-formed 7-(4-halobutoxy)-3,4-dihydroquinolinone.
The primary focus of this comparison will be on the phenylpiperazine component and the butoxy linker strategy.
Comparative Performance of Precursors
While a single, direct head-to-head comparative study under identical conditions is not extensively documented in publicly available literature, a comparative analysis can be constructed from various process optimization and synthesis reports. The following tables summarize quantitative data from different synthetic routes.
Table 1: Comparison of Final Condensation Step in Aripiprazole Synthesis
| Precursor 1 | Precursor 2 | Solvent | Base | Catalyst/Additive | Reaction Time | Yield (%) | Purity (%) | Reference |
| 7-(4-bromobutoxy)-3,4-dihydroquinolin-2-one | 1-(2,3-dichlorophenyl)piperazine hydrochloride | Ethanol | Sodium Carbonate | - | 6 hours | 85-90 | >99.3 | [2] |
| 7-(4-bromobutoxy)-3,4-dihydroquinolin-2-one | 1-(2,3-dichlorophenyl)piperazine | Acetonitrile | Triethylamine | Sodium Iodide | 3 hours | ~80 | Not Specified | [1] |
| 4-chlorobutoxyquinolinone | 1-(2,3-dichlorophenyl)piperazine hydrochloride | Ethanol/Water/DMF | NaOH/KOH/Na2CO3/K2CO3 | - | 2-6 hours | 91.7 | 98.84 | [3] |
| 7-(4-bromobutoxy)-3,4-dihydrocarbostyril | 1-(2,3-dichlorophenyl)piperazine | DMF | Not Specified | - | Not Specified | >99.8 (as tartrate salt) | >99.8 | [4] |
Table 2: Synthesis of Key Intermediates
| Product | Starting Material(s) | Solvent | Reagents | Yield (%) | Purity (%) | Reference |
| 1-(2,3-dichlorophenyl)piperazine hydrochloride | 2,3-dichloronitrobenzene, bis(2-chloroethyl)amine hydrochloride | Diethylene glycol ether | Iron powder, Ammonium chloride, Potassium iodide, Tetrabutylammonium bromide | 68-69.4 | 99.0-99.4 | Not specified in search results |
| 7-(4-chlorobutoxy)-3,4-dihydrocarbostyril | 7-hydroxy-3,4-dihydrocarbostyril, 1-bromo-4-chlorobutane | Not Specified | Base | >98 | <0.5 (dimer impurity) | [5] |
| 4-chlorobutoxyquinolinone | 7-hydroxyquinolinone, 4-chlorobutyl p-toluenesulfonate | Ethanol | Potassium Carbonate | High | Low dimer content | [3] |
Experimental Protocols
Protocol 1: Synthesis of Aripiprazole via Condensation of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2-one and 1-(2,3-dichlorophenyl)piperazine hydrochloride[6]
-
Materials: 7-(4-bromobutoxy)-1,2,3,4-tetrahydrochinolin-2-one (AR1), 1-(2,3-dichlorophenyl)piperazine hydrochloride (AR2), technical ethanol, powdered anhydrous sodium carbonate.
-
Procedure:
-
A suspension of 7-(4-bromobutoxy)-1,2,3,4-tetrahydrochinolin-2-one (29.8 g; 0.1 M) and 1-(2,3-dichlorophenyl)piperazine hydrochloride (29.4 g; 0.1 M) in 300 mL of technical ethanol is prepared.
-
Powdered anhydrous sodium carbonate (23.3 g; 0.2 M) is added to the suspension.
-
The mixture is refluxed for 12 hours.
-
The resulting solid is filtered and taken up in technical ethanol (50 mL) and refluxed for 10 minutes.
-
The insoluble inorganic residue is filtered off.
-
The two filtrates are combined, refluxed, and then left at room temperature for crystallization for 12 hours.
-
The crystalline aripiprazole is filtered and dried.
-
-
Yield and Purity: 42.2 g (85% yield) of the final product with an HPLC purity of 99.32%.[6]
Protocol 2: Synthesis of 4-chlorobutoxyquinolinone[3]
-
Materials: 7-hydroxyquinolinone, 4-chlorobutyl p-toluenesulfonate, absolute ethanol, potassium carbonate.
-
Procedure:
-
To a three-necked flask, add 30ml of absolute ethanol, 2.5 grams (18mmol) of potassium carbonate, 2.45 grams (15mmol) of 7-hydroxyquinolinone, and 11.8 grams (45mmol) of 4-chlorobutyl p-toluenesulfonate.
-
Heat the reaction mixture for 2 hours, monitoring the reaction progress by TLC or HPLC.
-
After the reaction is complete, concentrate the mixture under reduced pressure to recover most of the ethanol.
-
Add 30ml of water to the reaction flask and stir for a period of time to precipitate the solid product.
-
Filter the solid by suction and wash to obtain the crude product.
-
-
Purity: The resulting 4-chlorobutoxyquinolinone is reported to have a low dimer content.[3]
Visualizing Synthesis and Signaling Pathways
Aripiprazole Synthesis Workflow
The following diagram illustrates a common synthetic route to aripiprazole, highlighting the key precursors and intermediates.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. CN103787965A - New synthesis method of aripiprazole - Google Patents [patents.google.com]
- 4. WO2008001188A2 - An improved process for the preparation of substantially pure aripiprazole - Google Patents [patents.google.com]
- 5. WO2007113846A1 - A process for the preparation of aripiprazole - Google Patents [patents.google.com]
- 6. ptfarm.pl [ptfarm.pl]
A Comparative Guide to HPLC-UV and Alternative Methods for Piperazine Impurity Profiling
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount. This guide provides an objective comparison of the widely used High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for piperazine impurity profiling against alternative analytical techniques. Supported by experimental data, this document details methodologies to assist in the selection of the most suitable approach for specific analytical needs.
Piperazine, a key building block in many pharmaceuticals, lacks a significant chromophore, making its direct analysis by HPLC-UV challenging, especially for trace-level impurities. A common strategy to overcome this limitation is pre-column derivatization to attach a UV-absorbing tag to the piperazine molecule and its impurities. This guide will explore a validated derivatization-based HPLC-UV method and compare its performance with orthogonal techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Comparison of Analytical Methods
The selection of an analytical method for piperazine impurity profiling depends on various factors, including the required sensitivity, selectivity, and the nature of the impurities. While HPLC-UV with derivatization is a robust and accessible technique, GC-MS and LC-MS/MS offer enhanced sensitivity and specificity.
| Parameter | HPLC-UV (with Derivatization) | GC-MS | LC-MS/MS |
| Principle | Chromatographic separation of derivatized analytes with UV detection. | Chromatographic separation of volatile analytes based on their mass-to-charge ratio. | Chromatographic separation coupled with highly selective and sensitive mass detection. |
| Derivatization | Typically required for piperazine and related impurities.[1] | May be required to improve volatility and peak shape. | Generally not required, allowing for direct analysis. |
| Linearity Range | 30 - 350 ppm[1] | 0 - 10 µg/mL[2][3] | 1 - 200 µg/kg[4] |
| Accuracy (% Recovery) | 104.87 - 108.06%[1] | 79 - 108%[2][3][5] | 82.22 - 88.63%[4] |
| Precision (%RSD) | < 2.0%[6] | < 15% (Intra-day)[5] | < 4.95%[4] |
| Limit of Detection (LOD) | 30 ppm[1] | 0.002 - 0.008 µg/mL[2][3][5][6] | 0.3 µg/kg[4] |
| Limit of Quantification (LOQ) | 90 ppm | 0.008 - 0.03%[2][3][5][6] | 1.0 µg/kg[4] |
Experimental Protocols
Detailed methodologies for the HPLC-UV with derivatization method are provided below. Protocols for GC-MS and LC-MS/MS can be adapted from the referenced literature.
HPLC-UV Method with Pre-column Derivatization
This method involves the reaction of piperazine and its impurities with a derivatizing agent, 4-chloro-7-nitrobenzofuran (NBD-Cl), to form UV-active derivatives that can be readily detected.[1]
1. Reagents and Materials:
-
Piperazine standard
-
4-chloro-7-nitrobenzofuran (NBD-Cl)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Diethylamine (reagent grade)
-
Water (HPLC grade)
2. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of piperazine in a suitable diluent.
-
Derivatization: To an aliquot of the standard or sample solution, add a solution of NBD-Cl in acetonitrile. Heat the mixture to facilitate the reaction (e.g., 60°C for 30 minutes). After cooling, dilute the solution with the mobile phase before injection.
3. Chromatographic Conditions:
-
Instrument: HPLC system with a UV or Photodiode Array (PDA) detector.
-
Column: Chiralpak IC (250 x 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase: Acetonitrile:Methanol:Diethylamine (90:10:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: Dependent on the absorption maximum of the NBD-piperazine derivative.
-
Injection Volume: 10 µL.
Method Validation Workflow
The validation of an analytical method ensures its suitability for the intended purpose. The following diagram illustrates the key parameters evaluated during the validation of the HPLC-UV method for piperazine impurity profiling, in accordance with ICH guidelines.
Caption: Workflow for HPLC-UV method validation.
Logical Comparison of Analytical Techniques
The choice of analytical technique for piperazine impurity profiling involves a trade-off between various factors. The following diagram illustrates the logical relationship and key considerations when selecting a method.
Caption: Decision tree for selecting an analytical method.
Conclusion
The validation of an HPLC-UV method with pre-column derivatization provides a reliable and robust approach for the routine quality control of piperazine and its impurities in pharmaceutical development. While this method is widely accessible, for applications requiring higher sensitivity and selectivity, such as the analysis of trace-level genotoxic impurities, GC-MS and particularly LC-MS/MS offer superior performance. The choice of the most appropriate technique will ultimately be guided by the specific analytical requirements, including the nature of the impurities, the sample matrix, and regulatory expectations.
References
Comparing the efficacy of different synthetic routes to 1-(2-Chlorophenyl)piperazine
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 1-(2-Chlorophenyl)piperazine is a crucial building block in the synthesis of various pharmaceutical compounds. This guide provides an objective comparison of the most common synthetic routes to this important molecule, supported by experimental data and detailed protocols.
At a Glance: Comparison of Synthetic Routes
The selection of an optimal synthetic route depends on several factors, including yield, purity, reaction conditions, cost of reagents, and scalability. The following table summarizes the key quantitative data for the primary methods of synthesizing this compound.
| Synthetic Route | Starting Materials | Typical Yield (%) | Purity (%) | Reaction Time | Key Reagents/Catalysts | Scalability |
| Classical Cyclization | 2-Chloroaniline, Bis(2-chloroethyl)amine HCl | 60-85[1][2] | >98[1] | 24-48 hours[1][2][3] | None (thermal condensation) | High |
| Buchwald-Hartwig Amination | 1-Bromo-2-chlorobenzene, Piperazine | 80-97[4][5] | >99 | 10 min - 24 hours[4][5][6] | Palladium catalyst (e.g., Pd(OAc)₂), Ligand (e.g., XPhos), Base (e.g., NaOtBu) | Moderate to High |
| Nucleophilic Aromatic Substitution (SNAr) | 1,2-Dichlorobenzene, Piperazine | Moderate | Variable | Variable | Base (e.g., K₂CO₃) | Moderate |
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of the two most prominent synthetic routes to this compound.
In-Depth Analysis of Synthetic Routes
Route 1: Classical Cyclization of 2-Chloroaniline with Bis(2-chloroethyl)amine Hydrochloride
This traditional method involves the direct condensation of an aniline with bis(2-chloroethyl)amine hydrochloride. It is a robust and scalable method, often favored in industrial settings.
Advantages:
-
Cost-effective: The starting materials are relatively inexpensive and readily available.
-
Simple procedure: The reaction does not require a catalyst, relying on thermal energy to drive the cyclization.
-
High Scalability: The simplicity of the process makes it well-suited for large-scale production.
Disadvantages:
-
Harsh reaction conditions: Typically requires high temperatures and long reaction times.
-
Potential for side products: The formation of tar and other impurities can complicate purification.
-
Safety concerns: Bis(2-chloroethyl)amine is a nitrogen mustard and requires careful handling.
Route 2: Palladium-Catalyzed Buchwald-Hartwig Amination
A modern and versatile method for forming C-N bonds, the Buchwald-Hartwig amination offers a milder and often more efficient alternative to classical methods.[7]
Advantages:
-
High yields and purity: This method generally provides excellent yields of the desired product with high purity.[4]
-
Mild reaction conditions: Reactions can often be carried out at lower temperatures compared to the classical cyclization.
-
Broad substrate scope: The reaction is tolerant of a wide range of functional groups.[7]
-
Rapid synthesis: Microwave-assisted protocols can significantly reduce reaction times to as little as 10 minutes.[5]
Disadvantages:
-
Cost of reagents: The palladium catalyst and specialized phosphine ligands can be expensive.
-
Sensitivity to air and moisture: The catalyst system often requires an inert atmosphere, which can add complexity to the experimental setup.[6]
-
Potential for catalyst poisoning: Certain functional groups can deactivate the catalyst.
Route 3: Nucleophilic Aromatic Substitution (SNAr)
This route involves the direct reaction of an aryl halide with piperazine. While a fundamental reaction in organic chemistry, its application for the synthesis of this compound from 1,2-dichlorobenzene is less common due to the relatively low reactivity of the unactivated aryl chloride.
Advantages:
-
Potentially simple and direct: If successful, it offers a straightforward route to the product.
Disadvantages:
-
Low reactivity: The chlorine atom on the benzene ring is not activated by strong electron-withdrawing groups, making substitution difficult.
-
Requires harsh conditions: High temperatures and pressures may be necessary to drive the reaction, leading to potential side reactions.
-
Formation of disubstituted products: It can be challenging to control the selectivity and prevent the formation of the 1,4-bis(2-chlorophenyl)piperazine byproduct.
Experimental Protocols
Protocol 1: Classical Cyclization
This protocol is adapted from procedures for analogous compounds.[1][2]
Materials:
-
2-Chloroaniline
-
Bis(2-chloroethyl)amine hydrochloride
-
Xylene (or another high-boiling solvent)
Procedure:
-
A mixture of 2-chloroaniline (1.0 eq) and bis(2-chloroethyl)amine hydrochloride (1.0-1.2 eq) in xylene is heated to reflux (approximately 140 °C).
-
The reaction is maintained at reflux for 24-48 hours, with progress monitored by TLC or GC-MS.
-
After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent (e.g., dichloromethane) and washed with an aqueous solution of sodium hydroxide to neutralize the hydrochloride salt and remove any unreacted aniline.
-
The organic layer is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by distillation under reduced pressure or by crystallization from a suitable solvent to yield this compound.
Protocol 2: Buchwald-Hartwig Amination
This protocol is a general guideline for the palladium-catalyzed amination of aryl halides.[6]
Materials:
-
1-Bromo-2-chlorobenzene (1.0 eq)
-
Piperazine (1.2-1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 1-2 mol%)
-
XPhos (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4-2.0 eq)
-
Anhydrous, degassed toluene or dioxane
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd(OAc)₂, XPhos, and sodium tert-butoxide.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous, degassed solvent via syringe, followed by 1-bromo-2-chlorobenzene and piperazine.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. Reaction times can vary from a few hours to 24 hours. For microwave-assisted reactions, the mixture is heated to around 150 °C for 10-30 minutes.[5]
-
Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of water.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford this compound.
Conclusion
The choice of synthetic route for this compound is a critical decision that impacts the overall efficiency and cost-effectiveness of a research or drug development program. The Classical Cyclization method offers a straightforward, scalable, and cost-effective approach, making it suitable for large-scale industrial production. However, it requires harsh reaction conditions and presents safety challenges.
In contrast, the Buchwald-Hartwig Amination provides a more modern and versatile route, offering high yields and purity under milder conditions. While the initial investment in catalysts and ligands is higher, the efficiency and broad applicability of this method make it a powerful tool, particularly in a research and development setting where rapid access to diverse analogs is crucial. The advent of microwave-assisted protocols further enhances the appeal of this route by drastically reducing reaction times.
The Nucleophilic Aromatic Substitution route is generally less favorable for this specific target due to the low reactivity of the starting material, often requiring forcing conditions that can lead to a complex mixture of products.
Ultimately, the optimal choice will depend on the specific requirements of the project, balancing factors such as cost, scale, available equipment, and the desired purity of the final product.
References
- 1. CN104402842A - Synthetic method of piperazidines drug intermediate - Google Patents [patents.google.com]
- 2. WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate - Google Patents [patents.google.com]
- 3. acgpubs.org [acgpubs.org]
- 4. rsc.org [rsc.org]
- 5. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Privileged Scaffolds in Profile: A Comparative Guide to Piperazine and Piperidine Derivatives in Drug Discovery
For researchers, scientists, and drug development professionals, the selection of a core heterocyclic scaffold is a pivotal decision that profoundly influences the physicochemical properties, pharmacological activity, and pharmacokinetic profile of a drug candidate. Among the most utilized saturated heterocycles, piperidine and piperazine rings are foundational elements in a vast number of approved drugs.[1] This guide provides an objective comparison of these two scaffolds, supported by experimental data, to aid in their strategic application in drug design.
Piperidine, a six-membered heterocycle with a single nitrogen atom, and piperazine, its 1,4-diaza analogue, are hailed as "privileged scaffolds" due to their remarkable ability to interact with a wide array of biological targets with high affinity.[1] Their distinct three-dimensional structures and the basic nature of their nitrogen atom(s) allow them to serve as versatile anchors for various pharmacophoric groups, thereby influencing critical drug-like properties such as solubility, lipophilicity, and metabolic stability.[1]
Piperidine is a frequent motif in pharmaceuticals targeting the central nervous system (CNS), as well as in anticancer and antimicrobial agents.[1] In contrast, the piperazine moiety is a cornerstone of many antihistaminic, antipsychotic, and anticancer drugs.[1]
Physicochemical Properties: A Tale of Two Rings
The fundamental structural difference—one versus two nitrogen atoms—gives rise to distinct physicochemical characteristics that are critical in drug design. Piperidine is notably more basic than piperazine, a factor that significantly influences salt formation, aqueous solubility, and interactions with biological targets.[1] Piperazine's two nitrogen atoms result in two pKa values, rendering it less basic at physiological pH.[1]
Table 1: Comparative Physicochemical Properties of Parent Scaffolds
| Property | Piperidine | Piperazine | Key Takeaway |
| Structure | Azacyclohexane | 1,4-Diazacyclohexane | Piperazine features a second nitrogen at the 4-position. |
| pKa of Conjugate Acid | ~11.22 | pKa1: ~5.35-5.5, pKa2: ~9.73-9.8[1] | Piperidine is a significantly stronger base. The dual pKa of piperazine allows for finer tuning of basicity.[1] |
| Calculated logP (cLogP) | ~0.84 | ~-1.1 | The piperidine scaffold is inherently more lipophilic, which can enhance membrane permeability but may also reduce aqueous solubility.[1] |
| Aqueous Solubility | Miscible | Freely Soluble[1] | Both parent scaffolds are highly water-soluble. Solubility of derivatives is highly substituent-dependent. |
| Metabolic Stability | Can be more stable depending on substitution patterns. | Can be a site of metabolic liability. | Piperidine may be preferred when metabolic stability is a primary concern.[1] |
Molecular Insights: Impact on Receptor Affinity and Selectivity
The choice between a piperidine and a piperazine core can dramatically alter a compound's affinity and selectivity for its biological targets. A compelling example is seen in the development of dual-acting ligands for the histamine H3 receptor (H3R) and the sigma-1 receptor (σ1R), two targets implicated in pain pathways.[2][3]
A study by Szczepanska et al. provides a direct comparison of derivatives where a piperazine ring is swapped for a piperidine.[2][3] The results highlight that while affinity for the human H3 receptor (hH3R) is often maintained, the affinity for the σ1R can be modulated by several orders of magnitude.
Table 2: Comparative Receptor Binding Affinity (Ki) of Piperazine vs. Piperidine Derivatives
| Compound | Basic Moiety | hH3R Ki (nM) | σ1R Ki (nM) | σ2R Ki (nM) | Key Observation |
| 4 | Piperazine | 3.17 | 1531 | 141 | High affinity and selectivity for hH3R.[2] |
| 5 | Piperidine | 7.70 | 3.64 | 22.4 | Maintained high hH3R affinity, but gained potent, nanomolar affinity for σ1R, a >400-fold increase.[2] |
Data extracted from Szczepanska, K. et al. ACS Chemical Neuroscience, 2022.[2]
This dramatic shift in selectivity underscores a critical structure-activity relationship (SAR): the piperidine moiety appears to be a crucial structural element for achieving dual H3/σ1 receptor activity.[2][3] Molecular modeling studies suggest that all derivatives containing the piperidine core show significantly higher affinity toward the σ1R than their piperazine counterparts.[2] This selectivity is a pivotal consideration for researchers aiming to design compounds with specific polypharmacological profiles.
Scaffold impact on receptor selectivity.
Experimental Protocols
The quantitative data presented is typically generated through competitive radioligand binding assays. Below are detailed methodologies for determining the binding affinity of test compounds for the human histamine H3 and sigma-1 receptors.
Histamine H3 Receptor (hH3R) Radioligand Binding Assay
-
Membrane Preparation : Membranes are prepared from HEK-293T cells stably expressing the human histamine H3 receptor. Cells are collected, resuspended in a Tris-HCl buffer, and disrupted via sonication.
-
Assay Components :
-
Radioligand : [3H]-Nα-methylhistamine ([3H]-NAMH), used at a concentration near its dissociation constant (Kd).
-
Test Compounds : Serial dilutions of the piperazine/piperidine derivatives are prepared, typically spanning a concentration range from 10⁻¹² M to 10⁻⁵ M.
-
Non-specific Binding Control : A high concentration (e.g., 10 µM) of a known H3R ligand like clobenpropit or pitolisant is used to determine the amount of non-specific binding of the radioligand.
-
-
Incubation : The cell membranes, radioligand, and test compound (or control) are incubated together in a binding buffer. The total volume is typically 100-200 µL per well in a 96-well plate. Incubation is carried out for a set time (e.g., 2 hours) at a controlled temperature (e.g., 25°C) to reach equilibrium.
-
Filtration and Washing : The incubation is terminated by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the free radioligand. The filters are then quickly washed with ice-cold buffer to remove any residual unbound radioactivity.
-
Quantification : After the filter plate is dried, a scintillation cocktail is added to each well. The radioactivity, measured in counts per minute (CPM), is quantified using a scintillation counter.
-
Data Analysis : The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The inhibitory constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Sigma-1 Receptor (σ1R) Radioligand Binding Assay
-
Membrane Preparation : Membrane homogenates from sources rich in σ1R, such as guinea pig liver or cells engineered to express the receptor, are prepared in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Assay Components :
-
Radioligand : [3H]-(+)-pentazocine is commonly used as the selective radioligand for σ1R, at a final concentration at or below its Kd (e.g., 1.0 - 3.0 nM).
-
Test Compounds : Serial dilutions of the test compounds are prepared across a wide concentration range.
-
Non-specific Binding Control : A high concentration (e.g., 10 µM) of a known σ1R ligand like haloperidol is used to define non-specific binding.
-
-
Incubation : The membrane preparation, radioligand, and test compounds are incubated in a 96-well plate. Incubation is typically performed at 37°C for 90-120 minutes to allow the binding to reach equilibrium.
-
Filtration and Washing : The reaction is terminated by rapid filtration over glass fiber filters, followed by washing with ice-cold buffer to separate bound from free radioligand.
-
Quantification : Radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis : IC50 values are determined from concentration-response curves, and Ki values are calculated using the Cheng-Prusoff equation as described for the hH3R assay.
Competitive Radioligand Binding Assay Workflow.
Conclusion
Both piperidine and piperazine are undeniably powerful scaffolds in medicinal chemistry, each offering a unique set of advantages. The choice between them is a strategic decision that must be guided by the specific goals of the drug discovery program. Piperidine, being more basic and lipophilic, may be advantageous for CNS penetration and when high metabolic stability is required. Piperazine, with its two nitrogen atoms, offers greater opportunities for modulating aqueous solubility and provides an additional point for substitution, which can be crucial for fine-tuning activity and pharmacokinetic properties. As demonstrated by the H3R/σ1R case study, a simple switch from piperazine to piperidine can unlock entirely new selectivity profiles, transforming a selective ligand into a potent dual-acting agent. This highlights the profound impact that scaffold selection has on molecular properties and biological function, reinforcing the need for objective, data-driven comparisons in modern drug design.
References
A Comparative Analysis of 1-(2-Chlorophenyl)piperazine Metabolites and Their Precursor Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the metabolic products of precursor drugs that yield chlorinated phenylpiperazine compounds, with a primary focus on the well-documented 1-(3-chlorophenyl)piperazine (m-CPP) and its relationship with precursor drugs such as trazodone. Due to a scarcity of publicly available data on the specific metabolic pathways of 1-(2-chlorophenyl)piperazine (oCPP) from marketed drugs, this guide will use m-CPP as the principal analogue for comparative analysis. Additionally, the metabolism of the atypical antipsychotic aripiprazole, which involves a dichlorophenylpiperazine moiety, is included to provide a broader context for piperazine-containing drug metabolism.
Executive Summary
The metabolism of piperazine-containing drugs is a critical aspect of their overall pharmacological and toxicological profile. The formation of active metabolites, such as m-CPP from trazodone, can significantly contribute to the therapeutic effects and adverse reactions observed in patients. This guide synthesizes available data to compare the pharmacokinetic and pharmacodynamic properties of precursor drugs and their metabolites, offering insights for drug development and clinical research.
Comparative Pharmacokinetics
The pharmacokinetic profiles of precursor drugs and their chlorophenylpiperazine metabolites often differ significantly, impacting their distribution, duration of action, and potential for drug-drug interactions.
Trazodone and 1-(3-Chlorophenyl)piperazine (m-CPP)
Trazodone is an antidepressant that undergoes extensive hepatic metabolism, primarily by Cytochrome P450 3A4 (CYP3A4), to form its active metabolite, m-CPP.[1][2] While systemic levels of m-CPP are typically less than 10% of the parent drug, its distinct pharmacological activity warrants careful consideration.[2][3] Studies in rats have shown that while plasma concentrations of m-CPP are lower than trazodone, m-CPP can exceed trazodone concentrations in the brain, suggesting significant central nervous system penetration.[4][5]
| Parameter | Trazodone | 1-(3-Chlorophenyl)piperazine (m-CPP) | Reference |
| Primary Metabolizing Enzyme | CYP3A4 | CYP2D6 | [1][2][6] |
| Half-life (t½) | Biphasic: 3-6 hours and 5-9 hours | 2-6 hours | [6] |
| Peak Plasma Concentration (Cmax) | ~1 hour (oral administration) | Varies, generally lower than trazodone | [7] |
| Plasma Concentration (Steady State) | 251-1059 ng/mL (at 150 mg/day) | 32-139 ng/mL (at 150 mg/day) | [7] |
| Brain to Plasma Ratio (Rats) | Brain concentrations exceed plasma | Brain concentrations can exceed plasma concentrations and trazodone brain concentrations | [4][5] |
Aripiprazole and its Metabolites
Aripiprazole is an atypical antipsychotic metabolized by CYP2D6 and CYP3A4 to several metabolites, including the active metabolite dehydroaripiprazole and 1-(2,3-dichlorophenyl)piperazine (2,3-DCPP).[8][9] Dehydroaripiprazole contributes to the overall therapeutic effect of the drug.[9]
| Parameter | Aripiprazole | Dehydroaripiprazole | 1-(2,3-Dichlorophenyl)piperazine (2,3-DCPP) | Reference |
| Primary Metabolizing Enzymes | CYP2D6, CYP3A4 | - | CYP3A4 | [8][9] |
| Half-life (t½) | ~75 hours | ~94 hours | Not well-documented | [10] |
| Mean Trough Plasma Concentration (Steady State) | 128.9 µg/L (at 10-20 mg/day) | 30.1 µg/L (at 10-20 mg/day) | Not well-documented | [11][12] |
Note on this compound (oCPP): There is a lack of comprehensive pharmacokinetic data for oCPP originating from a marketed precursor drug. It is identified as a metabolite of the non-marketed anxiolytic enpiprazole. It is also available commercially as "Trazodone Impurity 33 HCl," which may suggest it is a minor metabolite or a manufacturing byproduct of trazodone, but detailed metabolic studies are not widely available.
Metabolic Pathways and Experimental Workflows
The biotransformation of these precursor drugs involves complex enzymatic reactions. Understanding these pathways is crucial for predicting drug interactions and inter-individual variability in patient response.
Trazodone Metabolism
Trazodone is primarily metabolized via N-dealkylation to form m-CPP, a reaction catalyzed by CYP3A4.[1][13] Other metabolic routes include hydroxylation and N-oxidation.[2][3] The metabolite m-CPP is further metabolized, primarily through hydroxylation by CYP2D6.[6]
Aripiprazole Metabolism
Aripiprazole undergoes dehydrogenation to form its major active metabolite, dehydroaripiprazole, as well as N-dealkylation and hydroxylation, primarily mediated by CYP2D6 and CYP3A4.[8][9] The formation of 1-(2,3-dichlorophenyl)piperazine is catalyzed by CYP3A4.[8]
Experimental Workflow for Analysis
The quantitative analysis of these drugs and their metabolites in biological matrices is essential for pharmacokinetic studies. A typical workflow involves sample preparation followed by chromatographic separation and detection.
Experimental Protocols
Detailed and validated analytical methods are crucial for accurate quantification of precursor drugs and their metabolites.
Determination of Trazodone and m-CPP in Human Plasma by HPLC
This method is suitable for therapeutic drug monitoring.[14]
-
Sample Preparation:
-
Plasma samples are pre-treated using solid-phase extraction (SPE) with C8 reversed-phase cartridges (50mg, 1 mL).
-
Loxapine is used as an internal standard.
-
-
Chromatographic Conditions:
-
Column: C8 reversed-phase column.
-
Mobile Phase: A mixture of aqueous phosphate buffer (70%, pH 3.5, containing triethylamine) and acetonitrile (30%).
-
Detection: UV detector set at 255 nm.
-
-
Performance:
-
Extraction Yield: >90%.
-
Precision (R.S.D.): <5.6%.
-
Accuracy (Recovery): >91%.
-
Determination of Aripiprazole and Dehydroaripiprazole in Plasma by GC-MS
This gas chromatography-mass spectrometry method allows for the sensitive detection of aripiprazole and its primary active metabolite.[11][12]
-
Sample Preparation:
-
Blood samples undergo solid-phase extraction (SPE).
-
The extracted analytes are derivatized with N-methyl-N-trimethylsilytrifluoroacetamide (MSTFA).
-
-
GC-MS Conditions:
-
The specific column and temperature program should be optimized for the instrument in use.
-
Mass Spectrometry: Operated in selected ion monitoring (SIM) mode.
-
Characteristic Ions (m/z):
-
Aripiprazole: 306, 292, 218.
-
Dehydroaripiprazole: 304, 290, 218.
-
-
-
Performance:
-
Extraction Recoveries: 75.4% for aripiprazole and 102.3% for dehydroaripiprazole.
-
Linearity Range: 16 to 500 ng/mL for aripiprazole and 8 to 250 ng/mL for dehydroaripiprazole.
-
Limit of Quantification (LOQ): 14.4 ng/mL for aripiprazole and 6.9 ng/mL for dehydroaripiprazole in 0.5 mL of serum.
-
Comparative Pharmacodynamics and Toxicology
The precursor drugs and their metabolites can have distinct pharmacological activities and toxicological profiles.
Trazodone vs. m-CPP
Trazodone acts as a serotonin antagonist and reuptake inhibitor (SARI), with antagonist effects at 5-HT2A and α1-adrenergic receptors, and inhibition of the serotonin transporter.[2] In contrast, its metabolite, m-CPP, is a non-selective serotonin receptor agonist with high affinity for 5-HT2C receptors.[1][6][15] This agonistic activity of m-CPP may contribute to some of the anxiogenic and other side effects observed with trazodone therapy.[6][16]
| Feature | Trazodone | 1-(3-Chlorophenyl)piperazine (m-CPP) | Reference |
| Primary Mechanism | Serotonin Antagonist and Reuptake Inhibitor | Serotonin Receptor Agonist | [2][6] |
| Key Receptor Targets | 5-HT2A antagonist, SERT inhibitor, α1-adrenergic antagonist | 5-HT2C agonist, non-selective 5-HT agonist | [1][2][6][15] |
| Therapeutic Effect | Antidepressant, anxiolytic, hypnotic | Contributes to side effects (e.g., anxiety) | [6][16][17] |
| Adverse Effects | Sedation, orthostatic hypotension, priapism | Anxiety, headache, migraine | [6][16] |
Aripiprazole vs. Dehydroaripiprazole and 2,3-DCPP
Aripiprazole's unique mechanism involves partial agonism at dopamine D2 and serotonin 5-HT1A receptors, and antagonism at 5-HT2A receptors.[9] Its major active metabolite, dehydroaripiprazole, has a similar pharmacological profile and contributes to the overall clinical effect.[9] The metabolite 1-(2,3-dichlorophenyl)piperazine (2,3-DCPP) has been shown to be a partial agonist at D2 and D3 receptors, but its overall contribution to the clinical effects of aripiprazole is less clear.[18] Both aripiprazole and trazodone have been shown to inhibit the DHCR7 enzyme, which is involved in cholesterol biosynthesis.[19]
Conclusion
The metabolic conversion of precursor drugs into active phenylpiperazine metabolites is a key factor in their pharmacology. For trazodone, the formation of m-CPP introduces a different pharmacological activity that may influence the overall therapeutic and adverse effect profile. In the case of aripiprazole, the primary active metabolite, dehydroaripiprazole, shares a similar mechanism with the parent drug. While there is a significant body of research on m-CPP and its precursors, further investigation into the metabolism of drugs leading to the formation of this compound (oCPP) is warranted to fully understand its clinical implications. The experimental protocols and comparative data presented in this guide provide a framework for researchers in the field of drug metabolism and development.
References
- 1. Metabolism of m-CPP, trazodone, nefazodone, and etoperidone: clinical and forensic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Characterization of trazodone metabolic pathways and species-specific profiles [frontiersin.org]
- 3. Characterization of trazodone metabolic pathways and species-specific profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of trazodone and its major metabolite m-chlorophenylpiperazine in plasma and brain of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Are we done with trazodone? The potential for damage by m-CPP – a metabolite of trazodone | Acta Neuropsychiatrica | Cambridge Core [cambridge.org]
- 7. Effects of various factors on steady state plasma concentrations of trazodone and its active metabolite m-chlorophenylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinPGx [clinpgx.org]
- 9. Frontiers | Understanding inter-individual variability in pharmacokinetics/pharmacodynamics of aripiprazole in children with tic disorders: Individualized administration based on physiological development and CYP2D6 genotypes [frontiersin.org]
- 10. Population pharmacokinetic modelling of aripiprazole and its active metabolite, dehydroaripiprazole, in psychiatric patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Detection and quantification of aripiprazole and its metabolite, dehydroaripiprazole, by gas chromatography-mass spectrometry in blood samples of psychiatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dl.icdst.org [dl.icdst.org]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. Effects of trazodone and m-chlorophenylpiperazine (m-CPP) on acute dependence in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 2,3-Dichlorophenylpiperazine - Wikipedia [en.wikipedia.org]
- 19. Chronic Aripiprazole and Trazodone Polypharmacy Effects on Systemic and Brain Cholesterol Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1-(2-Chlorophenyl)piperazine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and maintaining environmental compliance. 1-(2-Chlorophenyl)piperazine, a piperazine derivative, is a chemical that requires careful management due to its potential hazards. This guide provides essential, step-by-step procedures for its proper disposal.
Hazard Profile and Safety Summary
This compound and its hydrochloride salt are classified as hazardous substances. The primary hazards associated with this compound include:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]
-
Serious Eye Irritation: Causes serious eye damage or irritation.[1][2][3]
-
Respiratory Irritation: May cause respiratory irritation.[2]
Given these hazards, it is crucial to handle this compound with strict adherence to safety protocols and to use appropriate personal protective equipment (PPE).
Personal Protective Equipment (PPE)
When handling this compound, especially during disposal procedures, the following PPE is mandatory:
| PPE Category | Specific Recommendations |
| Eye Protection | Chemical safety goggles or a face shield.[3][4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[3][4] |
| Body Protection | A lab coat. For potential significant exposure, impervious clothing and boots are recommended.[4] |
| Respiratory Protection | If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.[3][4] |
Work should always be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3] An eyewash station and safety shower must be readily accessible.[4]
Step-by-Step Disposal Procedure
The disposal of this compound must be managed as hazardous waste. Adherence to local, state, and federal regulations is mandatory.[3][5]
-
Waste Collection:
-
Container Labeling:
-
Storage:
-
Spill Management:
-
Decontamination:
-
Final Disposal:
-
Arrange for the collection of the hazardous waste by a licensed hazardous waste disposal contractor.[6]
-
One recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[7]
-
Provide the Safety Data Sheet (SDS) to the waste disposal company to ensure they have all necessary information for safe handling and transport.[4]
-
Never dispose of this compound down the drain or in the general trash.[6][8]
-
Disposal Workflow
Caption: Logical workflow for the safe disposal of this compound.
Disclaimer: This document provides guidance based on available safety information for this compound and related compounds. Always consult with your institution's Environmental Health and Safety (EHS) department for disposal protocols specific to your location and facilities.
References
- 1. This compound | C10H13ClN2 | CID 415628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. combi-blocks.com [combi-blocks.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. benchchem.com [benchchem.com]
- 7. matrixscientific.com [matrixscientific.com]
- 8. carlroth.com [carlroth.com]
Safeguarding Laboratory Personnel: A Comprehensive Guide to Handling 1-(2-Chlorophenyl)piperazine
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This document provides essential, immediate safety and logistical information for the handling and disposal of 1-(2-Chlorophenyl)piperazine, a chemical compound requiring careful management. The following procedural guidance is designed to be a preferred resource, building trust and providing value beyond the product itself.
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance with the potential to cause significant health effects. Understanding its GHS classification is the first step in safe handling.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[1] |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin[1] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1][2] |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation[1][2] |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled[1] |
| Specific target organ toxicity — Single exposure | 3 | H335: May cause respiratory irritation[2] |
Signal Word: Warning
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent exposure.
| Protection Type | Specification | Standard |
| Eye/Face Protection | Chemical safety goggles or face shield | NIOSH (US) or EN 166 (EU) approved[2][3] |
| Skin Protection | Compatible chemical-resistant gloves | Inspect gloves prior to use[2][3] |
| Protective clothing | To prevent skin exposure[2] | |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator | Required when engineering controls are insufficient[2] |
Operational Plan for Handling
A systematic approach to handling this compound from receipt to disposal is critical for laboratory safety.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated place away from incompatible materials.[3]
-
Keep the container tightly closed.[3]
2. Handling:
-
All handling should be conducted in a designated chemical fume hood.[4]
-
Avoid inhalation of dust or vapors.[5]
-
Avoid contact with skin and eyes.[5]
-
Wash hands thoroughly after handling.[2]
3. Spill Management:
-
In case of a spill, evacuate the area.
-
Wear appropriate PPE, including respiratory protection.
-
Contain the spill and prevent it from entering drains.
-
For liquid spills, absorb with an inert material. For solid spills, sweep up carefully to avoid dust formation.
-
Collect the spilled material into a suitable container for disposal.[6]
-
Clean the spill area thoroughly.
Disposal Plan
Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Segregate waste containing this compound from other laboratory waste.
-
Use clearly labeled, sealed containers for waste collection.
2. Decontamination of Emptied Containers:
-
Triple rinse empty containers with a suitable solvent.
-
The rinsate should be collected and treated as hazardous waste.
-
Handle uncleaned containers as you would the product itself.
3. Disposal Method:
-
Dispose of the chemical waste through a licensed hazardous waste disposal company.
-
Waste material must be disposed of in accordance with national and local regulations.
Experimental Workflow and Safety Procedures
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
